molecular formula C20H28ClNO3 B563901 (R)-N-Desethyl Oxybutynin Hydrochloride CAS No. 181647-12-1

(R)-N-Desethyl Oxybutynin Hydrochloride

Cat. No.: B563901
CAS No.: 181647-12-1
M. Wt: 365.898
InChI Key: DSWCYTSHCYXHGW-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Desethyl Oxybutynin Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H28ClNO3 and its molecular weight is 365.898. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCYTSHCYXHGW-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181647-12-1
Record name Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(ethylamino)-2-butyn-1-yl ester, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181647-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-N-Desethyl Oxybutynin Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-N-Desethyl Oxybutynin Hydrochloride (CAS Number: 181647-12-1), a molecule of significant interest in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and pharmacological properties.

Introduction and Significance

(R)-N-Desethyl Oxybutynin is the pharmacologically active R-enantiomer of N-desethyloxybutynin, the primary active metabolite of oxybutynin.[1] Oxybutynin is a widely prescribed anticholinergic agent for the treatment of overactive bladder.[2] The parent drug, a racemate, is metabolized in the liver by the cytochrome P450 enzyme system (primarily CYP3A4) to N-desethyloxybutynin.[3] This metabolite is not only active but is believed to be a major contributor to the anticholinergic side effects associated with oxybutynin therapy, such as dry mouth.[4] Understanding the properties of the individual enantiomers of this metabolite is crucial for the development of next-generation therapies with improved efficacy and tolerability. The (R)-enantiomer, in particular, is noted for its potent antimuscarinic activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 181647-12-1[5]
Molecular Formula C₂₀H₂₈ClNO₃[6]
Molecular Weight 365.89 g/mol [5][6]
Appearance White to Off-White Solid
Solubility Soluble in Methanol[6][7]
Storage Temperature -20°C[5]
IUPAC Name 4-(ethylamino)but-2-yn-1-yl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride[5]

Synthesis and Purification

The enantioselective synthesis of this compound is a critical process for obtaining the pure, active stereoisomer. The synthesis can be conceptually broken down into two key stages: the preparation of the chiral acid intermediate, (R)-cyclohexylphenylglycolic acid, and its subsequent esterification with an appropriately protected amino alcohol, followed by deprotection and salt formation.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process designed to ensure high enantiomeric purity of the final product.

G cluster_0 Part 1: Chiral Acid Synthesis cluster_1 Part 2: Esterification and Deprotection cluster_2 Part 3: Salt Formation and Purification racemic_CHPGA Racemic Cyclohexylphenylglycolic Acid (CHPGA) chiral_resolution Chiral Resolution (e.g., with L-tyrosine methyl ester) racemic_CHPGA->chiral_resolution R_CHPGA (R)-Cyclohexylphenylglycolic Acid chiral_resolution->R_CHPGA R_CHPGA_input (R)-Cyclohexylphenylglycolic Acid activation Activation of Carboxylic Acid (e.g., with isobutyl chloroformate) R_CHPGA_input->activation mixed_anhydride Mixed Anhydride Intermediate activation->mixed_anhydride esterification Esterification mixed_anhydride->esterification amino_alcohol N-protected 4-(ethylamino)but-2-yn-1-ol amino_alcohol->esterification protected_ester Protected (R)-N-Desethyl Oxybutynin esterification->protected_ester deprotection Removal of Protecting Group protected_ester->deprotection R_DEO_base (R)-N-Desethyl Oxybutynin (Free Base) deprotection->R_DEO_base R_DEO_base_input (R)-N-Desethyl Oxybutynin (Free Base) hcl_addition Addition of HCl R_DEO_base_input->hcl_addition crude_hcl_salt Crude (R)-N-Desethyl Oxybutynin HCl hcl_addition->crude_hcl_salt purification Recrystallization/Purification crude_hcl_salt->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical principles for esterification and chiral synthesis.[4][8][9] Researchers should adapt and optimize these steps based on their specific laboratory conditions and available starting materials.

Part 1: Synthesis of (R)-Cyclohexylphenylglycolic Acid

The enantiomerically pure (R)-cyclohexylphenylglycolic acid can be obtained through the resolution of the racemic mixture.[8] This is a critical step to ensure the stereochemical purity of the final product.

Part 2: Esterification and Salt Formation

  • Activation of (R)-Cyclohexylphenylglycolic Acid: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve (R)-cyclohexylphenylglycolic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran). Cool the solution to 0-5 °C. Add a tertiary amine base (e.g., triethylamine) followed by the dropwise addition of an activating agent such as isobutyl chloroformate to form the mixed anhydride.[4]

  • Esterification: To the solution containing the mixed anhydride, add a solution of N-protected 4-(ethylamino)but-2-yn-1-ol in the same solvent. The protecting group on the nitrogen is crucial to prevent side reactions and can be a group like a benzyl or a p-methoxybenzyl group.[4] Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Deprotection: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent. The protecting group can then be removed using standard deprotection methods (e.g., hydrogenolysis for a benzyl group).

  • Purification and Salt Formation: The resulting (R)-N-Desethyl Oxybutynin free base is purified using column chromatography. The purified free base is then dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol) to precipitate the hydrochloride salt.[4]

  • Final Purification: The crude hydrochloride salt is collected by filtration and can be further purified by recrystallization from a suitable solvent system to yield the final product with high purity.

Analytical Characterization

The identity and purity of this compound must be confirmed using a combination of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

A validated chiral HPLC method is essential to determine the enantiomeric purity of the final product. A published method for the chiral separation of N-desethyl oxybutynin enantiomers provides a strong foundation for this analysis.[10]

Illustrative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm), is effective for this separation.[10]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, often with a small amount of an amine modifier like diethylamine (e.g., Hexane/Isopropanol with 0.1 % Diethylamine, 80:20 v/v), can be used for normal-phase separations.[11] Alternatively, a reverse-phase method might employ a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10mM ammonium bicarbonate).[10]

  • Flow Rate: A typical flow rate is around 0.6-1.0 mL/min.[10][11]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) or mass spectrometry (MS) for higher sensitivity and specificity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the nitrogen and the ester oxygen, the protons of the cyclohexyl and phenyl rings, and the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the alkyne, and the carbons of the aromatic and aliphatic rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 330.2. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and quantification, with characteristic fragment ions.[12]

Pharmacological Profile

This compound exerts its pharmacological effects primarily through its action as a competitive antagonist at muscarinic acetylcholine receptors.

Mechanism of Action

The primary mechanism of action is the blockade of muscarinic receptors, which are involved in the contraction of the bladder's detrusor muscle. By inhibiting the binding of acetylcholine to these receptors, (R)-N-Desethyl Oxybutynin leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the frequency and urgency of urination.

G cluster_0 Cholinergic Neurotransmission in Bladder cluster_1 Inhibition by (R)-N-Desethyl Oxybutynin ACh Acetylcholine (ACh) M3_receptor M3 Muscarinic Receptor (on Detrusor Muscle) ACh->M3_receptor Gq_protein Gq Protein Activation M3_receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction Detrusor Muscle Contraction Ca_release->Contraction R_DEO (R)-N-Desethyl Oxybutynin M3_receptor_blocked M3 Muscarinic Receptor (Blocked) R_DEO->M3_receptor_blocked Antagonizes Relaxation Detrusor Muscle Relaxation M3_receptor_blocked->Relaxation

Caption: Mechanism of action of (R)-N-Desethyl Oxybutynin on bladder muscle.

Muscarinic Receptor Binding Affinity

(R)-N-Desethyl Oxybutynin exhibits a high affinity for muscarinic receptors. Studies have shown that the R-enantiomers of both oxybutynin and its desethyl metabolite are generally more potent than their corresponding S-enantiomers.[13] The metabolite, N-desethyloxybutynin, has been shown to be more potent than the parent compound, oxybutynin, in binding to human cloned muscarinic receptors.[13]

Receptor Subtype(R)-Oxybutynin Ki (nM)(R)-N-Desethyl Oxybutynin Ki (nM)
M₁5~2.5 (estimated based on higher potency)
M₂14.5~7 (estimated based on higher potency)
M₃3.7~1.8 (estimated based on higher potency)
M₄5.3~2.6 (estimated based on higher potency)
M₅40~20 (estimated based on higher potency)
Data for (R)-Oxybutynin from Cayman Chemical product information.[14] The Ki values for (R)-N-Desethyl Oxybutynin are estimated based on the finding that the metabolite is more potent than the parent compound.[13]
In Vitro and In Vivo Pharmacological Assays

5.3.1. Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity of the compound for different muscarinic receptor subtypes.[15][16]

  • Membrane Preparation: Prepare cell membranes from cell lines expressing individual human muscarinic receptor subtypes (M₁-M₅) or from tissues rich in these receptors (e.g., human bladder detrusor).

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

5.3.2. Isolated Bladder Tissue Contraction Assay Protocol

This assay assesses the functional antagonist activity of the compound on smooth muscle contraction.[17][18]

  • Tissue Preparation: Isolate the urinary bladder from a suitable animal model (e.g., guinea pig) and cut it into strips.

  • Organ Bath Setup: Mount the bladder strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Contraction Induction: Induce sustained contractions of the bladder strips using a muscarinic agonist (e.g., carbachol).

  • Antagonist Addition: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath.

  • Data Recording and Analysis: Record the changes in muscle tension. Plot a concentration-response curve to determine the potency of the antagonist in relaxing the pre-contracted bladder strips.

Safety and Handling

This compound should be handled with care in a laboratory setting. Personal protective equipment, including gloves, lab coat, and eye protection, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) for the racemic mixture, as specific data for the R-enantiomer may be limited.

Conclusion

This compound is a key molecule in the study of anticholinergic therapies for overactive bladder. Its potent and selective action on muscarinic receptors makes it a valuable tool for researchers. This guide has provided a comprehensive overview of its synthesis, characterization, and pharmacology, offering a solid foundation for further investigation and development in this field. The detailed protocols and structured data presented herein are intended to facilitate the work of scientists and researchers in advancing our understanding and application of this important compound.

References

  • The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. (2006). ResearchGate. Retrieved from [Link]

  • EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters. (n.d.). Google Patents.
  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2021). MDPI. Retrieved from [Link]

  • Oxybutynin Chloride Tablets 5 mg, USP. (2022). Apotex Inc. Retrieved from [Link]

  • Oxybutynin-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Inhibitory effect of anticholinergics on the contraction of isolated caprine urinary bladder detrusor muscle. (2007). PubMed. Retrieved from [Link]

  • Synthesis of optically active cyclohexylphenylglycolic acid and its esters. (n.d.). Google Patents.
  • Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. (2014). PubMed. Retrieved from [Link]

  • In vitro muscarinic receptor radioligand-binding assays. (2010). PubMed. Retrieved from [Link]

  • Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. (2013). PubMed. Retrieved from [Link]

  • Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. (n.d.). Phenomenex. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010). ResearchGate. Retrieved from [Link]

  • The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. (2006). PubMed. Retrieved from [Link]

  • Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release. (2004). PubMed. Retrieved from [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. (2022). ResearchGate. Retrieved from [Link]

  • The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. (2006). PubMed. Retrieved from [Link]

  • Autonomous activity in the isolated guinea pig bladder. (2003). PubMed. Retrieved from [Link]

  • (PDF) An Updated Structure of Oxybutynin Hydrochloride. (2024). ResearchGate. Retrieved from [Link]

  • Oxybutynin. (n.d.). PubChem. Retrieved from [Link]

  • 9.2.7. Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one via Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxybutynin: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]

  • (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). (n.d.). ResearchGate. Retrieved from [Link]

  • Modulation of autonomous contractile activity in the isolated whole bladder of the guinea pig. (2004). PubMed. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

    • (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. (n.d.). Retrieved from [Link]

  • Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release. (2004). PubMed. Retrieved from [Link]

    • (n.d.). International Braz J Urol. Retrieved from [Link]

Sources

(R)-N-Desethyl Oxybutynin: The Metabolic Driver of Anticholinergic Burden

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimuscarinic therapies for Overactive Bladder (OAB), (R)-N-desethyl oxybutynin (R-DEO) represents a critical "metabolic liability." While the parent drug, (R)-oxybutynin, is the therapeutic moiety targeting detrusor muscle M3 receptors, its primary metabolite, R-DEO, is generated extensively via first-pass hepatic metabolism.

R-DEO retains significant antimuscarinic activity but exhibits a disproportionately high accumulation in plasma following oral immediate-release (IR) administration. This metabolite is the primary driver of xerostomia (dry mouth) due to its high concentration and affinity for parotid gland muscarinic receptors.[1] This guide analyzes the stereoselective pharmacokinetics of R-DEO, its receptor binding profile, and the analytical methodologies required to quantify it in biological matrices.

Molecular Pharmacology: The Chirality Factor

Oxybutynin is a racemate comprising (R)- and (S)-enantiomers.[2][3][4][5][6] The therapeutic efficacy resides almost exclusively in the (R)-enantiomer , which binds to muscarinic acetylcholine receptors (mAChRs).

Receptor Binding Profile

Both the parent drug and the DEO metabolite show high affinity for M1 and M3 receptor subtypes. However, the clinical toxicity profile is driven by the pharmacokinetic amplification of the metabolite.

  • Target (Bladder): M3 receptors mediate detrusor contraction.[1] Blockade reduces urgency.

  • Off-Target (Parotid Gland): M1 and M3 receptors mediate salivary secretion. Blockade causes xerostomia.

Key Pharmacodynamic Insight: While R-OXY and R-DEO have comparable intrinsic affinities (


) for M3 receptors, R-DEO accumulates to levels 4–10 times higher  than the parent drug after oral IR administration. This massive concentration gradient shifts the binding equilibrium in the parotid gland, making R-DEO the primary agent of side effects.
Visualization: Mechanism of Action vs. Toxicity

The following diagram illustrates the differential impact of the parent drug versus the metabolite on therapeutic and adverse outcomes.

G cluster_metabolites Stereoselective Metabolism OXY Oxybutynin (Racemate) CYP CYP3A4 (Hepatic/Gut) OXY->CYP First-Pass ROXY (R)-Oxybutynin (Active Parent) CYP->ROXY Minor Fraction RDEO (R)-N-Desethyl Oxybutynin (Active Metabolite) CYP->RDEO Major Fraction (High Plasma Conc.) Bladder Bladder Detrusor (M3 Receptor) Therapeutic Effect ROXY->Bladder High Affinity Parotid Parotid Gland (M1/M3 Receptor) Xerostomia (Side Effect) ROXY->Parotid Moderate Binding RDEO->Bladder High Affinity RDEO->Parotid Massive Occupancy (Due to High Conc.)

Figure 1: The metabolic pathway illustrating the disproportionate contribution of R-DEO to parotid gland receptor occupancy.

Pharmacokinetics: The First-Pass Effect

The route of administration dictates the ratio of Parent to Metabolite (


 ratio). This is the fundamental principle behind the development of Transdermal (TDS) and Extended-Release (ER) formulations.
Stereoselective Metabolism

The cytochrome P450 isozyme CYP3A4 is responsible for the N-desethylation of oxybutynin.[4][5][7] This process is stereoselective:

  • Plasma Accumulation: Following oral dosing, the AUC of (R)-DEO is significantly higher than (S)-DEO.[6]

  • Ratio Shift:

    • Oral IR: Massive first-pass metabolism in the gut wall and liver.[8]

      
      .
      
    • Transdermal: Bypasses first-pass metabolism.[9]

      
      .
      
Quantitative Comparison

The table below summarizes the pharmacokinetic differences impacting the therapeutic index.

ParameterOral Immediate Release (IR)Oral Extended Release (ER)Transdermal Patch/Gel
Primary Enzyme CYP3A4 (Gut & Liver)CYP3A4 (Liver primarily)CYP3A4 (Minimal Skin)
First-Pass Effect ExtensiveReduced (Distal absorption)Bypassed
DEO : OXY Ratio ~10 : 1 ~4 : 1~1 : 1
(R)-DEO Status Dominant species in plasmaModerateLow
Dry Mouth Rate High (>70%)Moderate (~40%)Low (<10%)

Analytical Methodologies: Quantifying R-DEO

Accurate quantification of R-DEO is essential for bioequivalence studies and pharmacokinetic profiling. Because the enantiomers have different activities, chiral separation is mandatory.

LC-MS/MS Protocol

Objective: Simultaneous quantification of (R)-Oxybutynin, (S)-Oxybutynin, (R)-DEO, and (S)-DEO in human plasma.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: 300 µL Human Plasma.

  • Internal Standard: Deuterated analogs (

    
    -Oxybutynin, 
    
    
    
    -DEO).
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) : Ethyl Acetate (50:50 v/v).

    • Rationale: This mixture maximizes recovery of the polar DEO metabolite while maintaining selectivity for the lipophilic parent.

  • Procedure: Vortex (5 min)

    
     Centrifuge (4000 rpm, 10 min) 
    
    
    
    Evaporate supernatant
    
    
    Reconstitute in mobile phase.
Step 2: Chromatographic Separation
  • Column: Phenomenex Lux Amylose-2 (Chiral stationary phase).[2][3]

    • Dimensions: 150 mm × 4.6 mm, 3 µm.

  • Mobile Phase:

    • Solvent A: 10mM Ammonium Bicarbonate (pH 8.0).

    • Solvent B: Acetonitrile : Isopropyl Alcohol (90:10).

    • Mode: Isocratic elution (allows stable baseline for enantiomer separation).

  • Flow Rate: 0.8 mL/min.

Step 3: Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Oxybutynin:

      
      
      
    • N-Desethyl Oxybutynin:

      
      
      
    • Note: The fragment ions must be carefully selected to avoid interference from glucuronide metabolites.

Experimental Workflow Diagram

Workflow Sample Plasma Sample + Internal Std (d11-OXY) LLE Liquid-Liquid Extraction (MTBE:EtOAc 1:1) Sample->LLE Vortex/Spin Dry Evaporation & Reconstitution LLE->Dry Supernatant LC Chiral LC Separation (Lux Amylose-2) Dry->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute Data Quantification (R-DEO vs S-DEO) MS->Data Integrate

Figure 2: Step-by-step analytical workflow for the chiral separation of Oxybutynin metabolites.

Toxicology & Clinical Implications

The toxicity of R-DEO is not merely a nuisance; it is a barrier to effective dosing.

  • Xerostomia (Dry Mouth): The correlation between plasma R-DEO levels and the severity of dry mouth is linear. Patients on Oral IR formulations often discontinue therapy not due to lack of efficacy, but due to the intolerability of mucosal drying caused by the metabolite.

  • CNS Effects: While OXY is lipophilic and crosses the Blood-Brain Barrier (BBB), DEO is more polar. However, due to the sheer magnitude of DEO concentrations (up to 100 ng/mL vs 10 ng/mL for OXY), DEO may contribute to cognitive impairment, particularly in elderly populations with compromised BBB integrity.

Self-Validating Safety Check: When designing clinical trials, the Saliva Output Test serves as a direct biomarker for R-DEO exposure. A reduction in saliva weight >50% correlates strongly with peak R-DEO plasma concentrations (


).

Future Directions

The pharmaceutical industry has responded to the "R-DEO problem" through structural and formulation engineering:

  • Deuterated Analogs: Replacing hydrogen with deuterium at the ethyl group metabolic soft spot to retard CYP3A4 desethylation (Kinetic Isotope Effect).

  • Transdermal/Gel Delivery: The current gold standard for bypassing R-DEO formation.

  • Prodrugs: Designing promoieties that are cleaved only in the bladder tissue, avoiding systemic R-DEO exposure entirely.

References

  • Hughes, K. M., et al. (1992). Measurement of oxybutynin and its N-desethyl metabolite in plasma, and its application to pharmacokinetic studies in young, elderly and frail elderly volunteers. Xenobiotica. Link

  • Zobrist, R. H., et al. (2001).[8] Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers.[5][6] Pharmaceutical Research. Link

  • Waldeck, K., et al. (1997).[8] Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland.[10][11] The Journal of Urology. Link

  • Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo.[6][7][12] Xenobiotica. Link

  • Sathyan, G., et al. (2001).[8] Pharmacokinetics, metabolism, and saliva output during transdermal and extended-release oral oxybutynin administration in healthy subjects. BJU International. Link

Sources

An In-Depth Technical Guide to the Solubility Profile of (R)-N-Desethyl Oxybutynin Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-N-Desethyl Oxybutynin hydrochloride, the active metabolite of the anticholinergic agent oxybutynin, plays a significant role in both the therapeutic efficacy and the side-effect profile of the parent drug. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for the development of robust analytical methods, novel drug delivery systems, and for ensuring consistent product performance. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including its fundamental physicochemical properties, established methodologies for solubility determination, and an analysis of factors influencing its solubility. While specific quantitative solubility data for this enantiomer is not widely published, this guide synthesizes available information on the racemic mixture and the parent compound, oxybutynin, to provide a predictive framework and detailed protocols for its experimental determination.

Introduction: The Significance of Solubility in the Pharmaceutical Profile of this compound

(R)-N-Desethyl Oxybutynin is the pharmacologically active metabolite of oxybutynin, a medication primarily used to treat overactive bladder.[1] The antimuscarinic activity of oxybutynin resides predominantly in the (R)-isomer.[1] Consequently, the solubility of this compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

A comprehensive solubility profile is essential for:

  • Preformulation Studies: Guiding the selection of appropriate solvent systems and excipients for various dosage forms.

  • Analytical Method Development: Ensuring complete dissolution of the analyte for accurate quantification in various matrices.

  • Biopharmaceutical Classification System (BCS) Categorization: Determining the permeability and solubility class of the drug, which informs regulatory pathways.[2]

  • In Vitro-In Vivo Correlation (IVIVC): Establishing a predictive relationship between in vitro dissolution and in vivo bioavailability.

Physicochemical Properties of N-Desethyl Oxybutynin Hydrochloride

Understanding the fundamental physicochemical properties of a compound is crucial for interpreting its solubility behavior. While specific data for the (R)-enantiomer is limited, the properties of the racemic mixture provide a valuable baseline.

PropertyValueSource
Chemical Name 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride[3]
Molecular Formula C₂₀H₂₈ClNO₃[4]
Molecular Weight 365.89 g/mol [4]
Appearance Off-white Solid[5]

Chemical Structure:

Caption: Chemical structure of this compound.

Methodologies for Solubility Determination

A variety of methods can be employed to determine the solubility of a pharmaceutical compound. The choice of method depends on the stage of drug development, the amount of substance available, and the required throughput.

Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method. This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol) in a sealed container. The excess solid is crucial to ensure equilibrium with the saturated solution.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established through preliminary experiments.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • Prolonged Agitation: Guarantees that the system has reached a state of equilibrium where the rates of dissolution and precipitation are equal.

  • Filtration: Removes any suspended solid particles that could lead to an overestimation of the solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO). This method measures the concentration at which a compound precipitates from an aqueous solution.

Protocol: Kinetic Solubility Determination

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent, most commonly dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

  • Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

  • Precipitation Detection: Incubate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering caused by the precipitation of the compound using a nephelometer or a plate reader.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Expertise & Experience Insights: Kinetic solubility values are generally higher than thermodynamic solubility values because the system is not at equilibrium. However, this method is invaluable for early-stage screening to flag compounds with potential solubility issues.

Factors Influencing the Solubility of this compound

pH-Dependent Solubility

As a hydrochloride salt of a tertiary amine, the aqueous solubility of this compound is expected to be highly pH-dependent. The parent drug, oxybutynin, is readily soluble in water and acids but relatively insoluble in alkalis.[6] Its solubility decreases significantly as the pH increases.[7] It is reasonable to extrapolate that this compound will exhibit similar behavior.

  • At low pH (acidic conditions): The amine group will be protonated, forming a more polar and, therefore, more water-soluble species.

  • At high pH (alkaline conditions): The amine group will be deprotonated, leading to the formation of the less soluble free base.

A pH-solubility profile should be experimentally determined by measuring the equilibrium solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

G cluster_pH Effect of pH on Solubility Low_pH Low pH (Acidic) Protonated Amine (R-NH₂⁺) High_Solubility High Aqueous Solubility Low_pH->High_Solubility High_pH High pH (Alkaline) Deprotonated Amine (R-N) Low_Solubility Low Aqueous Solubility (Free Base Precipitation) High_pH->Low_Solubility

Caption: Relationship between pH and the solubility of an amine salt.

Solvent Effects

The solubility of this compound will also vary significantly in different organic solvents. While quantitative data is scarce, qualitative information for the racemic mixture suggests solubility in methanol.[5] A systematic study of its solubility in common pharmaceutical solvents is recommended.

Predicted Solubility Trend (based on general principles):

  • Protic Solvents (e.g., Methanol, Ethanol): Likely to exhibit good solubility due to hydrogen bonding interactions.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Expected to be a good solvent due to its ability to solvate the charged species.

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polar nature of the hydrochloride salt.

Summary of Available Solubility Data and Recommendations

Currently, there is a lack of publicly available, quantitative solubility data for this compound. The table below summarizes the qualitative information gathered for the racemate and the parent compound.

| Compound | Solvent | Solubility | Source | | :--- | :--- | :--- | | Desethyl Oxybutynin Hydrochloride (racemate) | Methanol | Soluble (qualitative) |[5] | | rac Desethyl Oxybutynin-d5 Hydrochloride | Chloroform | Slightly Soluble (qualitative) | | | | DMSO | Slightly Soluble (qualitative) | | | | Methanol | Slightly Soluble (qualitative) | | | | Water | Slightly Soluble (qualitative) | | | Oxybutynin Hydrochloride | Water | Readily Soluble |[6] | | | Acids | Readily Soluble |[6] | | | Alkalis | Relatively Insoluble |[6] | | | Methanol | Very Soluble |[8] | | | Chloroform | Very Soluble |[8] | | | Ethanol | Freely Soluble |[8] |

Recommendations for Future Work: A comprehensive experimental determination of the solubility of this compound is strongly recommended. This should include:

  • Equilibrium solubility studies in aqueous buffers from pH 1.2 to 7.4 at 25 °C and 37 °C.

  • Equilibrium solubility studies in a range of pharmaceutically relevant organic solvents (e.g., methanol, ethanol, propylene glycol, DMSO).

  • Investigation of the potential for polymorphism, as different crystalline forms can exhibit different solubilities.

Conclusion

While a complete quantitative solubility profile for this compound is not yet publicly documented, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By leveraging the knowledge of the parent compound's behavior and employing standardized methodologies such as the shake-flask method, researchers and drug development professionals can generate the necessary data to support formulation development, analytical method validation, and ultimately, the delivery of safe and effective medicines. The protocols and insights provided herein serve as a self-validating system for the rigorous characterization of this important active metabolite.

References

  • PubChem. This compound. [Link]

  • Drugs.com. Oxybutynin: Package Insert / Prescribing Information. [Link]

  • The Journal of Urology. The Durability of Intravesical Oxybutynin Solutions Over Time. [Link]

  • Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Vesolox 1 mg/ml, solution for intravesical use (oxybutynin hydrochloride) NL. [Link]

  • Apotex Inc. Oxybutynin Chloride Tablets 5 mg, USP Product Monograph. [Link]

  • Gamble, R. C., & Sand, P. K. (2008). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Reviews in urology, 10(1), 1. [Link]

Sources

Methodological & Application

Application Note: A Validated Chiral LC-MS/MS Method for the Sensitive Quantification of (R)-N-Desethyl Oxybutynin in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective quantification of (R)-N-Desethyl Oxybutynin, the primary pharmacologically active metabolite of Oxybutynin, in human plasma. Given that the antimuscarinic activity of Oxybutynin and its metabolites resides predominantly in the (R)-enantiomer, chiral separation is critical for accurate pharmacokinetic and pharmacodynamic assessments.[1][2] The described method employs a simple and efficient liquid-liquid extraction (LLE) protocol for sample preparation, followed by chiral chromatographic separation on a polysaccharide-based stationary phase. Detection is achieved using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode, operating under Multiple Reaction Monitoring (MRM) conditions. This method has been validated in accordance with current regulatory guidelines and is suitable for supporting clinical trials, bioequivalence studies, and therapeutic drug monitoring.[3][4]

Introduction: The Rationale for Chiral Quantification

Oxybutynin is an antimuscarinic agent widely prescribed for the treatment of overactive bladder (OAB).[5][6] It exerts its therapeutic effect by competitively antagonizing muscarinic receptors in the bladder's detrusor muscle, leading to smooth muscle relaxation.[1][7] Following oral administration, Oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[1][8][9] This process yields two principal metabolites: the pharmacologically inactive phenylcyclohexylglycolic acid and the pharmacologically active N-desethyloxybutynin (DEO).[1]

Crucially, Oxybutynin is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic antimuscarinic activity is predominantly associated with the (R)-isomer.[1][2][9] The active metabolite, DEO, is also chiral and contributes significantly to the overall clinical effect and, notably, to anticholinergic side effects such as dry mouth. Pharmacokinetic studies have demonstrated differential plasma concentrations between the enantiomers of both the parent drug and DEO.[10] Therefore, a method that can distinguish and separately quantify (R)-N-Desethyl Oxybutynin is not merely an analytical preference but a scientific necessity for accurately characterizing the agent's pharmacokinetic/pharmacodynamic (PK/PD) relationship.

This document provides a comprehensive protocol for a sensitive, selective, and validated LC-MS/MS assay designed specifically for the quantification of (R)-N-Desethyl Oxybutynin in human plasma.

Method Overview

The analytical workflow is designed for efficiency and robustness, ensuring high-quality data for regulated bioanalysis. The process begins with plasma sample preparation using liquid-liquid extraction to isolate the analyte and remove endogenous interferences, followed by chiral LC separation and detection by tandem mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 200 µL Plasma P2 Spike with Internal Standard ((R)-N-Desethyl Oxybutynin-d5) P1->P2 P3 Alkalinize with 0.1 M NaOH P2->P3 P4 Liquid-Liquid Extraction (MTBE/Ethyl Acetate) P3->P4 P5 Centrifuge & Separate Organic Layer P4->P5 P6 Evaporate to Dryness (N2) P5->P6 P7 Reconstitute in Mobile Phase P6->P7 A1 Inject into UHPLC System P7->A1 Transfer to Autosampler A2 Chiral Chromatographic Separation (Lux Amylose-2 Column) A1->A2 A3 ESI+ Ionization A2->A3 A4 Tandem MS Detection (MRM) A3->A4 D1 Peak Integration A4->D1 Acquire Data D2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) D1->D2 D3 Quantify Unknown Samples D2->D3

Figure 1: Overall experimental workflow for the quantification of (R)-N-Desethyl Oxybutynin.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: (R)-N-Desethyl Oxybutynin (≥98% purity), (R)-N-Desethyl Oxybutynin-d5 (Internal Standard, IS, isotopic purity ≥99%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade), Ethyl acetate (HPLC grade).

  • Reagents: Ammonium bicarbonate (≥99%), Sodium hydroxide (NaOH), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant).

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a Turbo V™ ion source.

  • Analytical Column: Phenomenex Lux® 3 µm Amylose-2 (150 x 4.6 mm).[10]

  • Data System: Analyst® or equivalent software for data acquisition and processing.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of (R)-N-Desethyl Oxybutynin and its d5-IS into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution using 50:50 (v/v) acetonitrile:water. Rationale: This concentration ensures a consistent and strong signal across all samples without causing detector saturation.

  • Calibration Curve (CC) Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations. A typical calibration range is 0.25-100 ng/mL.[10] Prepare QCs at four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 0.25 ng/mL)

    • LQC: Low Quality Control (3x LLOQ)

    • MQC: Medium Quality Control (mid-range of the curve)

    • HQC: High Quality Control (~80% of the highest standard)

Protocol 2: Plasma Sample Extraction

This protocol utilizes Liquid-Liquid Extraction (LLE) for its high recovery and effective removal of matrix components like phospholipids.[11]

extraction start Start: 200 µL Plasma Sample (Unknown, CC, or QC) step1 Add 25 µL of IS Working Solution (100 ng/mL R-DEO-d5) start->step1 step2 Vortex for 10 seconds step1->step2 step3 Add 100 µL of 0.1 M NaOH step2->step3 step4 Vortex for 10 seconds (Ensures analyte is non-ionized) step3->step4 step5 Add 2.0 mL Extraction Solvent (MTBE:Ethyl Acetate, 50:50 v/v) step4->step5 step6 Mix on rotator for 10 min step5->step6 step7 Centrifuge at 4000 rpm for 5 min step6->step7 step8 Transfer supernatant (organic layer) to a clean tube step7->step8 step9 Evaporate to dryness under N2 at 40°C step8->step9 step10 Reconstitute in 100 µL Mobile Phase step9->step10 step11 Vortex to dissolve step10->step11 end Inject 10 µL into LC-MS/MS step11->end

Figure 2: Step-by-step liquid-liquid extraction (LLE) workflow.

LC-MS/MS Conditions

Causality: The chosen chiral column, Lux Amylose-2, is a polysaccharide-based chiral stationary phase that provides enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) necessary to resolve the (R) and (S) enantiomers.[10] The isocratic mobile phase composition is optimized to achieve baseline separation with good peak shape in a reasonable runtime.

Parameter Condition
LC Column Phenomenex Lux® 3 µm Amylose-2 (150 x 4.6 mm)
Mobile Phase Solvent A: Acetonitrile / 10mM Ammonium Bicarbonate (80:20, v/v)Solvent B: Isopropanol / Methanol (50:50, v/v)Composition: 20% A, 80% B
Flow Rate 0.8 mL/min
Elution Mode Isocratic
Column Temperature 40 °C
Injection Volume 10 µL
Autosampler Temperature 10 °C

Table 1: Optimized Liquid Chromatography Conditions

Causality: Tandem mass spectrometry provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (MRM), we can confidently quantify the analyte even at very low concentrations, free from co-eluting matrix interferences. The parameters below are typical starting points and must be optimized for the specific instrument in use.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi
MRM Transitions (R)-N-Desethyl Oxybutynin: Q1: 330.3 -> Q3: 96.1IS (R-DEO-d5): Q1: 335.3 -> Q3: 96.1
Dwell Time 150 ms

Table 2: Mass Spectrometry Parameters

Bioanalytical Method Validation

To ensure the reliability and integrity of the data, the method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[3][4] The validation assesses the method's performance across several key parameters.

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no significant interference from endogenous plasma components at the analyte and IS retention times.Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS.
Calibration Curve To define the relationship between instrument response and analyte concentration over the intended range.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal value (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision).Three validation runs with QCs at 4 levels (n=5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect To assess the impact of plasma constituents on analyte ionization (suppression or enhancement).IS-normalized matrix factor should have a %CV ≤ 15% across different lots of plasma.
Extraction Recovery To measure the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible. A %CV ≤ 15% is generally expected across QC levels.
Stability To ensure the analyte is stable under various handling and storage conditions.Mean concentration of stability samples must be within ±15% of nominal concentration. Assessed for freeze-thaw cycles, bench-top storage, long-term freezer storage, and post-preparative (autosampler) stability.

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Conclusion

The LC-MS/MS method presented provides a highly selective, sensitive, and robust protocol for the chiral quantification of (R)-N-Desethyl Oxybutynin in human plasma. The detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, when coupled with a comprehensive validation strategy, yield a reliable bioanalytical tool. This method is fit-for-purpose for pharmacokinetic, bioequivalence, and other clinical studies where the stereospecific disposition of Oxybutynin's active metabolite is of critical interest.

References

  • Oxybutynin: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Douchamps, J., et al. (1988). The pharmacokinetics of oxybutynin in man. European Journal of Clinical Pharmacology, 35(5), 515-520. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • Pharmacology of Oxybutynin; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). [Link]

  • USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA), 2001. [Link]

  • Oxybutynin - StatPearls. NCBI Bookshelf. (2023). [Link]

  • Penumatsa, K. R., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Chromatography B, 944, 12-21. [Link]

  • Kennelly, A. M., & Rovner, E. S. (2007). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 9(3), 118–126. [Link]

  • Tian, Y., et al. (2019). Simultaneous Quantification of Oxybutynin and Its Active Metabolite N-desethyl Oxybutynin in Rat Plasma by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry... Biomedical Chromatography, 33(4), e4456. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA). [Link]

  • Cirrincione, G., et al. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 27(1), 2. [Link]

  • Penumatsa, K. R., et al. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 83, 163-171. [Link]

  • Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Zhang, Z., et al. (2014). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of Separation Science, 37(23), 3443-3450. [Link]

  • Tian, Y., et al. (2018). Simultaneous quantification of oxybutynin and its active metabolite N‐desethyl oxybutynin in rat plasma... ResearchGate. [Link]

  • Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC. Phenomenex Application Note. [Link]

  • Patel, D. P., et al. (2020). SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE... ResearchGate. [Link]

  • Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. ResearchGate. [Link]

  • SAMPLE PREPARATION. Phenomenex. [Link]

  • Pezzini, B. R., et al. (2016). Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME). RSC Advances, 6(1), 601-608. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Ovid. [Link]

  • Oxybutynin. Wikipedia. [Link]

  • Oxybutynin | Davis's Drug Guide for Rehabilitation Professionals. F.A. Davis. [Link]

  • B-Rao, C., & D'Souza, D. (2005). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 1(4), 269–274. [Link]

Sources

Application Note: Stereoselective Quantification of (R)-N-Desethyl Oxybutynin in Human Urine via Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the specific quantification of (R)-N-desethyloxybutynin (R-DEO) in human urine. While Oxybutynin is administered as a racemate, its metabolism is stereoselective, with the (R)-enantiomer of the active metabolite N-desethyloxybutynin (DEO) exhibiting distinct anticholinergic potency and pharmacokinetic profiles. This guide overcomes the analytical challenge of separating enantiomers in a complex urine matrix by utilizing Liquid-Liquid Extraction (LLE) coupled with Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) on an amylose-based stationary phase.

Introduction & Scientific Rationale

The Stereochemical Imperative

Oxybutynin (OXY) is a muscarinic antagonist used to treat overactive bladder. It undergoes extensive hepatic metabolism, primarily by CYP3A4 , to form N-desethyloxybutynin (DEO).[1]

  • Clinical Relevance: DEO reaches plasma concentrations 4–10 times higher than the parent drug and contributes significantly to side effects like dry mouth (xerostomia).

  • Chirality: Both OXY and DEO exist as (R)- and (S)-enantiomers.[2][3] The (R)-enantiomers are generally responsible for the therapeutic antimuscarinic activity, while the (S)-enantiomers may contribute disproportionately to adverse effects. Therefore, resolving (R)-DEO from (S)-DEO is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) correlations.

Analytical Challenges in Urine
  • Matrix Complexity: Urine contains high salt concentrations, urea, and variable pH, which can suppress ionization in MS.

  • Enantiomeric Separation: Traditional C18 columns cannot separate enantiomers. A Chiral Stationary Phase (CSP) is required.

  • Sensitivity: R-DEO levels can vary widely based on patient metabolic phenotype (CYP3A4 activity).

Experimental Workflow

Workflow Diagram

The following diagram illustrates the critical path from sample collection to data analysis.

Workflow Sample Urine Sample (Store at -20°C) Prep Sample Preparation (Alkaline LLE) Sample->Prep Thaw & Vortex ChiralLC Chiral LC Separation (Lux Amylose-2) Prep->ChiralLC Reconstitute MS MS/MS Detection (ESI+ MRM) ChiralLC->MS Elute Data Quantification of (R)-DEO MS->Data Integrate

Figure 1: End-to-end workflow for the isolation and quantification of (R)-N-Desethyl Oxybutynin.

Materials and Reagents

CategoryItemSpecification/Notes
Standards (R/S)-N-Desethyl OxybutyninRacemic standard for retention time mapping.[2]
(R)-N-Desethyl OxybutyninPure standard for peak identification.
Internal Standard N-Desethyl Oxybutynin-d5Deuterated IS corrects for matrix effects.
Solvents Acetonitrile (ACN), Methanol (MeOH)LC-MS Grade.
Methyl tert-butyl ether (MTBE)Extraction solvent (safer alternative to hexane/ether).
Buffers Ammonium Bicarbonate10 mM, pH adjustment.
Matrix Blank Human UrineFor calibration curve preparation.

Protocol 1: Sample Preparation (Alkaline LLE)

Objective: Extract basic amines (DEO pKa ~8-9) by shifting pH to alkaline, rendering them uncharged and soluble in organic solvent.

  • Aliquot: Transfer 200 µL of urine sample into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL DEO-d5 in methanol). Vortex for 10 sec.

  • Alkalinization: Add 100 µL of 0.1 M NaOH or saturated Sodium Carbonate (pH ~11).

    • Why: Ensures DEO is in its free base form (non-ionized) to maximize extraction efficiency into the organic layer.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

    • Note: MTBE is preferred over diethyl ether due to lower volatility and reduced peroxide formation risk.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the top organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (See Section 5). Vortex and transfer to an autosampler vial.

Protocol 2: Chiral LC-MS/MS Conditions

Objective: Separate (R) and (S) enantiomers using a polysaccharide-based chiral stationary phase.

Chromatographic Conditions
  • Column: Phenomenex Lux® 3 µm Amylose-2 (150 x 4.6 mm).[2][3]

    • Chemistry: Amylose tris(5-chloro-2-methylphenylcarbamate). This phase shows high selectivity for oxybutynin metabolites.[4]

  • Mobile Phase: Isocratic elution is crucial for stable chiral recognition.

    • Composition: ACN : 10mM Ammonium Bicarbonate (80:20 v/v) / 2-Propanol : Methanol (50:50 v/v).[2][3]

    • Ratio: Mix 20% [ACN/Buffer] and 80% [IPA/MeOH].

    • Note: The high organic content suits the "Polar Organic" mode, which enhances MS sensitivity compared to normal phase hexane-based solvents.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 25°C (Ambient). Do not heat significantly as chiral resolution often degrades at higher temperatures.

  • Injection Volume: 10 µL.

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
(R)-DEO 330.296.13025
(R)-DEO (Qual) 330.2142.23020
DEO-d5 (IS) 335.2101.13025
  • Ion Source: Electrospray Ionization (ESI) Positive.

  • Desolvation Temp: 400°C.

  • Capillary Voltage: 3.0 kV.

Metabolic Pathway & Stereochemistry

Understanding the origin of the analyte is vital for data interpretation.

Metabolism Oxy Oxybutynin (Racemic) (Parent Drug) CYP Hepatic Metabolism (CYP3A4) Oxy->CYP R_DEO (R)-N-Desethyl Oxybutynin (Active Metabolite - Target) CYP->R_DEO Stereoselective N-dealkylation S_DEO (S)-N-Desethyl Oxybutynin (Inactive/Side-Effects) CYP->S_DEO

Figure 2: Metabolic pathway of Oxybutynin. The (R)-enantiomer (green) is the primary analytical target for efficacy studies.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness), implement these checks:

  • Resolution Check (System Suitability):

    • Inject a racemic DEO standard at the start of every run.

    • Requirement: Baseline resolution (

      
      ) between (R)-DEO and (S)-DEO peaks.
      
    • Elution Order: Typically, on Amylose-2, the (S)-enantiomer elutes first, followed by the (R)-enantiomer. Crucial: Verify this order experimentally with a pure (R)-DEO standard.

  • Linearity & Sensitivity:

    • Range: 0.5 – 100 ng/mL.[5]

    • LLOQ: 0.5 ng/mL (Signal-to-Noise > 10).

    • Curve: Weighted (

      
      ) linear regression.
      
  • Matrix Effect Evaluation:

    • Compare the peak area of DEO spiked into extracted blank urine vs. DEO in neat mobile phase.

    • Acceptance: Matrix factor should be between 0.85 and 1.15.

  • Stability:

    • Urine samples should be processed within 4 hours of thawing or kept at 4°C. Processed extracts are stable in the autosampler for 24 hours at 10°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Co-elution Column degradation or temp fluctuation.Replace guard column. Ensure temp is ≤25°C.
Low Sensitivity Ion suppression from urine salts.Improve LLE wash step or dilute extract. Check ESI source cleanliness.
RT Shift Mobile phase evaporation.The volatile organic mix (IPA/MeOH) can evaporate. Cap solvents tightly; refresh daily.
Broad Peaks Incompatible sample solvent.Ensure reconstitution solvent matches the mobile phase (high % organic).

References

  • S. P. Pousinis et al. "Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial." Journal of Chromatography B, 2013. Link

  • Phenomenex Application Note. "Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase." Link

  • Moreira, B. et al. "Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME) and capillary electrophoresis."[6] Analytical Methods, 2015.[6][7] Link

  • FDA Guidance for Industry. "Bioanalytical Method Validation." Link

Sources

Troubleshooting & Optimization

Improving peak resolution in HPLC analysis of N-Desethyl Oxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Challenge

N-Desethyl Oxybutynin (DEO) presents a "perfect storm" of chromatographic challenges. As the primary active metabolite of Oxybutynin, it possesses a secondary amine functionality (pKa ~8.2–8.7) and a chiral center .

In my experience supporting drug development teams, 90% of resolution failures with DEO stem from two root causes:

  • Silanol Interaction (Tailing): The secondary amine interacts strongly with residual silanols on silica columns, causing severe peak tailing that masks impurities.[1][2]

  • Chiral Recognition Failure: Separating the (R)- and (S)- enantiomers of both the parent and metabolite simultaneously requires precise mobile phase additives.

This guide moves beyond basic textbook advice, offering field-proven protocols to resolve these specific issues.

Troubleshooting Guides & FAQs

Module A: Peak Tailing & Achiral Resolution (RP-HPLC)

Q: My DEO peak has a tailing factor (


) > 2.0 on a standard C18 column. Increasing the organic modifier didn't help. Why? 

A: This is a classic "silanol sting." DEO is a base. On standard silica C18 columns at neutral pH, residual silanols (


) are ionized (

). The positively charged amine of DEO binds ionically to these sites, causing the tail.

The Fix (choose one based on your column type):

  • The "High pH" Strategy (Recommended for Hybrid Columns):

    • Mechanism:[3][4] At pH 10, the DEO amine is deprotonated (neutral), eliminating the ionic interaction.

    • Protocol: Use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini NX). Use 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[5][6][7]

    • Result: Sharp, symmetrical peaks (

      
      ).
      
  • The "Low pH" Strategy (Standard Silica):

    • Mechanism:[3][4] At pH < 3.0, silanols are protonated (neutral), suppressing the interaction.[1]

    • Protocol: Use Phosphate Buffer (pH 2.5–3.0).

    • Warning: DEO retention will drop significantly because it is fully ionized. You must lower the % Organic to retain it.

Q: I cannot resolve DEO from the parent Oxybutynin. They co-elute.

A: DEO is more polar than Oxybutynin (loss of the ethyl group). In Reverse Phase (RP), DEO should elute before Oxybutynin. If they co-elute, your mobile phase is likely too strong (too much organic) or the pH is neutralizing both too early.

  • Action: Reduce Acetonitrile by 5-10%.

  • Check: Ensure your gradient starts with high aqueous content (e.g., 90% Buffer) to capture the more polar DEO.

Module B: Chiral Separation (Normal/Polar Organic Phase)

Q: I am using an Amylose column, but the enantiomers of DEO are merging. What is missing?

A: Chiral recognition for amines requires a "masking" agent. Without a basic additive, the amine interacts non-specifically with the silica backbone of the chiral column, destroying the delicate enantioselective interaction.

  • The Critical Additive: You must add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

  • Why: DEA competes for the non-specific binding sites, leaving the chiral selector free to resolve the enantiomers.

Visual Troubleshooting Logic

The following diagram outlines the decision process for diagnosing resolution failures.

DEO_Troubleshooting Start START: Poor Resolution of N-Desethyl Oxybutynin IssueType Identify Primary Defect Start->IssueType Tailing Problem: Peak Tailing (Asymmetry > 1.5) IssueType->Tailing Coelution Problem: Co-elution (with Parent or Enantiomer) IssueType->Coelution CheckPH Check Mobile Phase pH Tailing->CheckPH CheckMode Check Mode Coelution->CheckMode MidPH pH 4.0 - 8.0? (Danger Zone) CheckPH->MidPH Sol_HighPH SOLUTION A: Switch to Hybrid C18 Run at pH 9.5-10 MidPH->Sol_HighPH Best Shape Sol_LowPH SOLUTION B: Standard C18 Run at pH 2.5-3.0 MidPH->Sol_LowPH Alternative Achiral Achiral (RP) CheckMode->Achiral Chiral Chiral (NP/POM) CheckMode->Chiral Sol_Gradient Optimize Gradient: DEO elutes first. Lower initial % Organic. Achiral->Sol_Gradient Sol_Additive Add 0.1% DEA/TEA to Mobile Phase Chiral->Sol_Additive

Figure 1: Decision matrix for troubleshooting DEO chromatographic anomalies. Note the critical split between pH management for tailing and additive use for chiral resolution.

Comparative Data: Buffer & Column Selection

The choice of buffer system dramatically impacts the resolution (


) between DEO and Oxybutynin.
ParameterAcidic Conditions (Traditional)Basic Conditions (Modern/Hybrid)Chiral Conditions (Amylose)
Stationary Phase C18 (Silica-based)C18 (Hybrid/Ethylene-Bridged)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase pH 3.0 – 4.09.5 – 10.5N/A (Organic Phase)
Buffer/Additive Phosphate or Ammonium AcetateAmmonium Bicarbonate0.1% Diethylamine (DEA)
DEO Peak Shape Often Tailing (

)
Excellent (

)
Good (requires DEA)
Retention Order DEO

Oxybutynin
DEO

Oxybutynin
Varies by CSP
Mass Spec Compatible? Yes (if Volatile Buffer used)Yes (High Sensitivity) Yes (if using Polar Organic Mode)

Self-Validating Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Method: Simultaneous Determination of Oxybutynin & DEO

Based on optimization of validated literature methods [1, 2].

A. Chromatographic Conditions[1][2][3][4][5][8][9][10][11][12]
  • Column: Phenomenex Gemini NX-C18 (or equivalent Hybrid C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Adjust with Ammonia).

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[8][11]

  • Detection: UV @ 210 nm (DEO has low absorbance; 210 nm maximizes signal vs noise).

  • Temp: 30°C.

B. Gradient Program
Time (min)% Mobile Phase BEvent
0.030Start (Elute polar DEO)
5.080Ramp to elute Oxybutynin
8.080Hold/Wash
8.130Re-equilibrate
12.030End Run
C. System Suitability Test (SST) - The "Go/No-Go" Step

Inject a standard mixture containing 10 µg/mL DEO and Oxybutynin.

  • Resolution (

    
    ):  Must be > 2.0 between DEO and Oxybutynin.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for the DEO peak.
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

If


: Check pH of Mobile Phase A. If pH < 9.5, amine protonation is occurring. Adjust pH.

Advanced Workflow: Chiral Method Development

For researchers needing to separate the (R) and (S) enantiomers of DEO, follow this specific logic flow.

Chiral_Workflow Start Start: Chiral Separation ColSelect Column: Amylose-based (e.g., Lux Amylose-2/3) Start->ColSelect MP_Select Select Mobile Phase ColSelect->MP_Select NP_Mode Normal Phase (Hexane/IPA) MP_Select->NP_Mode PO_Mode Polar Organic (ACN/MeOH/IPA) MP_Select->PO_Mode Additive CRITICAL STEP: Add 0.1% Diethylamine NP_Mode->Additive PO_Mode->Additive Analyze Analyze Resolution Additive->Analyze

Figure 2: Workflow for establishing enantioselectivity. The addition of DEA is the non-negotiable step for basic amines like DEO.

References

  • Gusson, F., et al. (2013). "Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS." Journal of Chromatography B, 928, 49-55.

  • Phenomenex Application Note. "Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase."

  • Phale, M. D., & Sharma, S. (2015). "Development and Validation of a Stability-Indicating Assay (RP-HPLC) Method for Quantitative Analysis of Oxybutynin." European Journal of Pharmaceutical and Medical Research.

  • United States Pharmacopeia (USP). "Oxybutynin Chloride Monograph." USP-NF. (Standard reference for achiral purity limits).
  • MedChemExpress. "N-Desethyl Oxybutynin Hydrochloride Product Information (pKa and Binding Data)."

Sources

Troubleshooting poor recovery of (R)-N-Desethyl Oxybutynin during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting poor recovery of (R)-N-Desethyl Oxybutynin during sample preparation Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development Specialists.

Executive Summary & Molecule Profile

The Challenge: Poor recovery of (R)-N-Desethyl Oxybutynin (R-NDEO) is a frequent bottleneck in bioanalytical assays. Unlike its parent compound (Oxybutynin), R-NDEO is a secondary amine . This subtle structural difference significantly increases its polarity and its propensity for Non-Specific Binding (NSB) to silanol groups on glass surfaces, particularly at low concentrations.

Analyte Profile:

  • Molecule: (R)-N-Desethyl Oxybutynin (Active Metabolite).[1]

  • Class: Secondary Amine.

  • pKa: ~8.5 – 9.0 (Estimated based on secondary amine structure; parent is 8.04).

  • LogP: ~2.5 (Slightly less lipophilic than parent).

  • Critical Behavior: High affinity for negatively charged surfaces (glass, unmodified plastic) and pH-dependent solubility.

Diagnostic Workflow

Before modifying your chemistry, you must isolate where the loss is occurring. Use this logic tree to diagnose the root cause.

DiagnosticWorkflow Start START: Low Recovery Observed Step1 Perform Pre- vs. Post-Extraction Spike Experiment Start->Step1 Decision1 Is Post-Spike Signal Low? Step1->Decision1 MatrixEffect ISSUE: Matrix Suppression (Ionization Inhibition) Decision1->MatrixEffect Yes (Low Signal) Step2 Check Extraction Efficiency Decision1->Step2 No (Signal Normal) Decision2 Is Recovery < 50%? Step2->Decision2 Adsorption ISSUE: Adsorption (NSB) Analyte sticking to container Decision2->Adsorption Yes (Loss during handling) Solubility ISSUE: pH/Solubility Analyte not partitioning Decision2->Solubility Yes (Loss during partition)

Figure 1: Diagnostic logic tree to differentiate between matrix effects (suppression) and true recovery losses (adsorption or extraction efficiency).

Troubleshooting Modules

Module A: The "Silent Killer" — Non-Specific Binding (NSB)

Symptom: Recovery is non-linear (worse at low concentrations) or varies significantly between glass and plastic tubes.

The Mechanism: R-NDEO contains a secondary amine group. At neutral or acidic pH, this amine is protonated (


). Standard borosilicate glass contains silanol groups (

) that act as cation exchangers, irreversibly binding your analyte.

Corrective Actions:

  • Switch Labware: Replace all glass collection tubes with Polypropylene (PP) or silanized glass.

  • The "Blocker" Strategy: If you must use glass (e.g., autosampler vials), add a competing base or a displacer to the final solvent.

    • Recommendation: Add 0.1% Ammonium Hydroxide to your reconstitution solvent. This deprotonates the silanols or the analyte, reducing ionic attraction.

  • Solvent Strength: Avoid reconstituting in 100% aqueous mobile phase. Ensure at least 20-30% organic content (Methanol/Acetonitrile) to keep the lipophilic backbone solubilized.

Module B: Liquid-Liquid Extraction (LLE) Optimization

Symptom: Consistent low recovery across all concentration levels.

The Science: To extract R-NDEO into an organic solvent, you must neutralize the amine charge. Since the pKa is ~8.5–9.0, you must adjust the sample pH to at least 2 units above the pKa .

ParameterCommon MistakeOptimized Protocol
Sample pH pH 7.4 (Physiological)pH 10.5 - 11.0 (Use 0.1M NaOH or Carbonate Buffer)
Solvent 100% Hexane (Too non-polar)MTBE or Hexane:Ethyl Acetate (80:20)
Drying High heat (>45°C)Nitrogen stream @ 40°C (Prevent thermal degradation)

Protocol Adjustment:

  • Aliquot 200 µL Plasma.

  • Add 50 µL 0.5 M Sodium Carbonate (pH 11) . Crucial Step.

  • Add 1.5 mL MTBE (Methyl tert-butyl ether) .

  • Vortex 5 mins, Centrifuge, Freeze-thaw supernatant.

Module C: Solid Phase Extraction (SPE)

Symptom: Dirty extracts or breakthrough during loading.

The Science: For basic amines like R-NDEO, Mixed-Mode Cation Exchange (MCX) is superior to standard HLB (Hydrophilic-Lipophilic Balance) because it allows you to wash away neutrals with 100% organic solvent while the analyte remains ionically bound.

Optimized MCX Protocol:

  • Load: Acidified plasma (pH < 6) to ensure R-NDEO is positively charged.

  • Wash 1: 2% Formic Acid (Removes proteins/neutrals).

  • Wash 2: 100% Methanol (Removes neutral lipids). R-NDEO stays bound.

  • Elute: 5% Ammonium Hydroxide in Methanol. Releases R-NDEO.

Stability & Chiral Inversion FAQs

Q: Can R-NDEO convert to the S-enantiomer during extraction? A: Spontaneous chiral inversion during standard extraction (pH 4-11, <50°C) is chemically unlikely for Oxybutynin metabolites. Stereoselective changes seen in vivo are due to enzymatic metabolism, not chemical instability. However, ensure your chiral column (e.g., Phenomenex Lux Amylose-2 ) is equilibrated; "ghost" peaks can sometimes look like inversion.

Q: I see low recovery only in the evaporation step. Why? A: This is likely adsorption , not volatility. R-NDEO is not volatile. When the solvent evaporates, the analyte coats the tube walls. If your reconstitution solvent is too weak (e.g., 90% water), it cannot desorb the analyte from the plastic/glass wall.

  • Fix: Vortex the reconstitution solvent for at least 10 minutes, or increase the organic ratio initially, then dilute.

Q: What Internal Standard (IS) should I use? A: You must use a stable isotope-labeled analog, specifically Oxybutynin-d11 or N-desethyl oxybutynin-d5 . Analog IS (like different drugs) will not track the specific adsorption/pH issues of the secondary amine.

Visualizing the Interaction

The following diagram illustrates why pH control is the single most critical factor in your recovery.

InteractionMechanism cluster_0 Acidic/Neutral pH (< 8.0) cluster_1 Basic pH (> 10.5) State1 R-NDEO (Charged) R-NH2+ Result1 POOR EXTRACTION (Analyte stays in water) State1->Result1 Solvent1 Organic Solvent (Non-polar) Solvent1->Result1 State2 R-NDEO (Neutral) R-NH Result2 HIGH RECOVERY (Analyte moves to organic) State2->Result2 Solvent2 Organic Solvent (Non-polar) Solvent2->Result2

Figure 2: The ionization state of the secondary amine dictates solubility. Successful LLE requires pH > pKa to neutralize the molecule.

References

  • Hughes, K. M., et al. (1992). "Measurement of oxybutynin and its N-desethyl metabolite in plasma, and its application to pharmacokinetic studies in young, elderly and frail elderly volunteers." Xenobiotica. Link

  • Satheesh, M., et al. (2013). "Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS." Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1][2] Link

  • Phenomenex Application Note. "Chiral Separation of Oxybutynin and Metabolites." Phenomenex.com. Link

  • PubChem Compound Summary. (2024). "N-desethyloxybutynin."[3][4][5][6][7][8][9][10] National Center for Biotechnology Information. Link

Sources

Optimizing injection volume for chiral HPLC of oxybutynin.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Injection Volume for Chiral HPLC Status: Active | Tier: Level 3 (Method Development)

Introduction: The Precision Paradox

Welcome to the Oxybutynin Chiral Support Center. You are likely here because your separation of (R)- and (S)-oxybutynin is suffering from peak distortion, or you are attempting to scale up for semi-prep purification.

Oxybutynin is a tertiary amine with a chiral center. Separating its enantiomers typically requires polysaccharide-based Chiral Stationary Phases (CSPs) like Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, Lux Amylose-1).

The Core Challenge: CSPs have significantly lower sample loading capacities than standard C18 columns. Furthermore, Oxybutynin requires polar solvents (alcohols) for solubility, but these act as "strong solvents" in the normal-phase modes required for chiral separation. This creates a conflict: Volume vs. Solubility.

Module 1: Diagnostic Triage

Identify your issue based on peak topology.

Q1: My peaks are fronting (leaning forward). Is this an injection volume issue?

Diagnosis: Likely Mass Overload , not just volume. Mechanism: The stationary phase surface is saturated. Oxybutynin molecules are competing for limited chiral "grooves" on the polymer. As the active sites fill up, excess analyte rushes forward, eluting earlier than the center of mass. Action:

  • Dilute the sample by 50% while keeping injection volume constant.

  • If shape improves, it is mass overload.

  • Fix: Reduce sample concentration.

Q2: My peaks are broad, split, or have "shoulders," even at low concentrations.

Diagnosis: Strong Solvent Effect (Volume Overload). Mechanism: You are likely injecting Oxybutynin dissolved in 100% Ethanol or Isopropanol (IPA) into a mobile phase that is mostly Hexane (e.g., 90:10 Hexane:IPA).

  • The sample plug acts as a "strong mobile phase" inside the column.

  • Oxybutynin travels faster in the sample plug than in the surrounding mobile phase.

  • The band spreads out before it even interacts with the chiral selector. Action: Match the sample diluent to the mobile phase.

Q3: My peaks are tailing (leaning backward).

Diagnosis: Silanol Activity (Not an injection volume issue). Mechanism: Oxybutynin’s amine group is interacting with residual acidic silanols on the silica support. Action: Ensure your mobile phase contains a basic additive (0.1% Diethylamine or Triethylamine).

Module 2: The Mechanics (Deep Dive)

The "Strong Solvent" Trap

In chiral Normal Phase (NP) chromatography, the mobile phase is typically non-polar (Hexane/Heptane) with a polar modifier (IPA/EtOH).

  • Weak Solvent: Hexane (Low eluting power).

  • Strong Solvent: IPA/Ethanol (High eluting power).

If you inject 20 µL of Oxybutynin dissolved in pure IPA into a 90% Hexane stream, the analyte molecules in the center of the injection plug experience a local environment of 100% strong solvent. They rush down the column, while molecules at the edges mix with Hexane and slow down. This causes peak splitting.

Visualizing the Workflow

The following decision tree guides you through the optimization process.

Troubleshooting Start Start: Bad Peak Shape CheckShape Analyze Peak Topology Start->CheckShape Fronting Fronting (Shark Fin) CheckShape->Fronting Splitting Splitting / Broadening CheckShape->Splitting Tailing Tailing CheckShape->Tailing MassCheck Mass Overload? (Reduce Conc, Keep Vol) Fronting->MassCheck SolventCheck Strong Solvent Effect? (Check Diluent) Splitting->SolventCheck AdditiveCheck Check Mobile Phase Additive (DEA/TEA) Tailing->AdditiveCheck Action1 Reduce Sample Mass MassCheck->Action1 Confirmed Action2 Match Diluent to MP or Reduce Inj Vol SolventCheck->Action2 Diluent is Stronger than MP Action3 Add 0.1% DEA/TEA AdditiveCheck->Action3

Caption: Decision matrix for diagnosing peak shape anomalies in Oxybutynin chiral separation.

Module 3: Optimization Protocol

Do not guess the injection volume. Perform a Loading Study . This protocol determines the maximum volume (


) and mass (

) that maintains acceptable Resolution (

).
Prerequisites
  • Column: Chiralpak AD-H, OD-H, or Lux Amylose-1 (4.6 x 250 mm).

  • Mobile Phase (MP): Hexane : IPA : DEA (90 : 10 : 0.1).

  • Sample: Racemic Oxybutynin.

Step 1: The Diluent Match

Attempt to dissolve your sample in the Mobile Phase.[1][2]

  • Challenge: Oxybutynin free base is hydrophobic but soluble in alcohols; the salt form is polar.

  • Solution: If MP (90% Hexane) precipitates the sample, use the weakest possible solvent mixture . Try 50:50 Hexane:IPA. Never inject 100% IPA unless injection volume is < 5 µL.

Step 2: The Volume Walk (Constant Mass)

Prepare a dilute standard (e.g., 0.1 mg/mL). Inject increasing volumes.

Injection #Volume (µL)Mass on Column (µg)Expected Outcome
12 µL0.2Baseline (

)
25 µL0.5Minimal change
310 µL1.0Slight broadening
420 µL2.0Risk Zone (Check

)
550 µL5.0Likely Splitting (if solvent mismatch)
Step 3: The Mass Walk (Constant Volume)

Once the maximum volume (e.g., 10 µL) is found, increase concentration to find the mass limit.

Concentration (mg/mL)Injection Vol (µL)Mass (µg)

(Resolution)
0.51052.2
1.010101.9
2.010201.5 (Limit)
5.010500.9 (Fail)

Note: Data is illustrative. Chiral stationary phases often saturate at 10-50 µg loading on analytical columns.

Module 4: Advanced Troubleshooting (FAQs)

Q: I need higher sensitivity (LOD) for the minor enantiomer. I must inject 50 µL, but resolution fails. What now? A: Use "On-Column Focusing" (if applicable) or Switch Columns.

  • Focusing: If your system allows, inject the sample in a very weak solvent (e.g., 99% Hexane). This focuses the band at the head of the column. (Difficult for Oxybutynin due to solubility).

  • Column Switch: Move to a 3 µm particle size column (e.g., Chiralpak AD-3). Higher efficiency (

    
    ) yields narrower peaks, allowing slightly larger injection volumes before 
    
    
    
    drops below 1.5.

Q: Can I use Reverse Phase (RP) to fix the solubility/injection issue? A: Yes, but selectivity changes. Oxybutynin can be separated in RP mode (e.g., Acetonitrile/Buffer) on immobilized CSPs (like Chiralpak IA , IB , or IC ).

  • Benefit: You can inject aqueous/organic mixtures which matches the MP better.

  • Risk:[3][4] Selectivity (

    
    ) is usually lower in RP than in NP for this molecule.
    

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for polysaccharide columns and solvent compatibility).

  • Phenomenex. Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase.[5] (Application note detailing specific MP and column conditions).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[6] (Defines resolution, tailing factors, and system suitability limits).

  • Dolan, J. W. "LC Troubleshooting: Injection Volume and Strong Solvents." LCGC North America, 2013. (Authoritative grounding on the strong solvent effect).[3][7]

Sources

pH optimization for the separation of oxybutynin enantiomers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH Optimization for the Separation of Oxybutynin Enantiomers Role: Senior Application Scientist Status: Active

Executive Summary & Molecule Profile

Welcome to the technical support hub for Oxybutynin chiral analysis. This guide addresses the specific challenges of separating Oxybutynin enantiomers, primarily focusing on the critical role of pH in both Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC).

Oxybutynin is a tertiary amine with a pKa of approximately 8.04 – 8.24 [1][2]. This physicochemical reality dictates the separation strategy:

  • At pH < 6.0: The molecule is protonated (

    
    ), highly soluble in water, and migrates as a cation.
    
  • At pH > 9.0: The molecule exists as a free base (

    
    ), increasing lipophilicity and altering interaction with chiral selectors.
    
Physicochemical Data Table
ParameterValueImplications for Separation
Molecular Weight 357.5 g/mol Moderate size; fits well in

-Cyclodextrin cavities.
pKa (Tertiary Amine) ~8.04 - 8.24Critical Control Point. Ionization state dictates migration in CE and retention in RP-HPLC.
LogP ~2.9 (at pH 6)Moderately lipophilic; requires organic modifiers in RP-HPLC.
Chiral Center Single (R/S)Requires high-efficiency selector (e.g., Amylose-based or Cyclodextrins).

Capillary Electrophoresis (CE) Support Module

Core Challenge: In CE, pH controls both the Electroosmotic Flow (EOF) and the charge density of Oxybutynin. The separation mechanism relies on the difference in inclusion complex stability between the enantiomers and the Cyclodextrin (CD) host.

Troubleshooting Guide: CE Method Optimization
Q: My peaks are broad and migration times are inconsistent. What is the root cause?

A: This is likely due to wall adsorption or pH fluctuation near the pKa .

  • Mechanism: At neutral pH (6–7), silica capillary walls are negatively charged (silanols ionized,

    
    ), while Oxybutynin is positively charged. This leads to electrostatic attraction (sticking) to the wall, causing peak tailing and hysteresis.
    
  • Solution: Lower the background electrolyte (BGE) pH to 2.5 – 3.0 .

    • At this pH, silanol ionization is suppressed (walls are neutral).

    • Oxybutynin is fully protonated (

      
      ), ensuring consistent electrophoretic mobility.
      
Q: I am using

-CD but seeing no resolution. How do I optimize?

A: Native


-CD has limited solubility and interaction potential. Switch to Hydroxypropyl-

-cyclodextrin (HP-

-CD)
or Methyl-

-CD
.
  • Protocol:

    • Buffer: 50 mM Phosphate, pH 2.5.

    • Selector: Start with 10 mM HP-

      
      -CD.
      
    • Optimization: If resolution (

      
      ) < 1.5, increase CD concentration in 5 mM increments up to 30 mM.
      
    • Note: Higher CD concentration increases viscosity, which may require voltage adjustment (lowering from 25kV to 20kV) to prevent Joule heating.

Q: The migration order of enantiomers reversed when I changed pH from 3.0 to 5.0. Why?

A: This is a known phenomenon called reversal of enantioselectivity .

  • Causality: The binding constant (

    
    ) for each enantiomer depends on the ionization state of the guest and the conformation of the host. Changing pH alters the solvation shell and the effective charge, potentially making the previously "weaker" binding enantiomer the "stronger" binder.
    
  • Action: Stick to a buffered pH where the migration order is established and reproducible (preferably pH 2.5 for robustness).

Visual Workflow: CE Optimization Logic

CE_Optimization Start Start: Poor CE Resolution Check_pH Check BGE pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Lower_pH Action: Lower pH to 2.5 (Suppress Wall Adsorption) Is_Acidic->Lower_pH No Check_CD Check Chiral Selector Is_Acidic->Check_CD Yes Lower_pH->Check_CD Is_Native Is it Native beta-CD? Check_CD->Is_Native Switch_CD Action: Switch to HP-beta-CD (10-20 mM) Is_Native->Switch_CD Yes Optimize_Conc Optimize: Increase CD Conc. (Steps of 5mM) Is_Native->Optimize_Conc No (Already derivatized) Switch_CD->Optimize_Conc Success Resolution > 1.5 achieved Optimize_Conc->Success

Figure 1: Decision matrix for optimizing Capillary Electrophoresis separation of Oxybutynin.

HPLC Support Module

Core Challenge: In HPLC, the challenge is often peak shape (tailing) due to the basic nature of Oxybutynin interacting with residual silanols on the stationary phase.

Troubleshooting Guide: HPLC & LC-MS
Q: I am using a Chiralpak AD-H column (Normal Phase) and seeing severe tailing. Is the column dead?

A: Unlikely. The tailing is caused by the basic nitrogen of Oxybutynin interacting with the acidic silanols of the silica support.

  • The Fix: You must use a basic additive.[1]

  • Protocol: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase (e.g., Hexane/IPA/DEA 90:10:0.1).

  • Mechanism: The DEA competes for the silanol sites (

    
    ), effectively "masking" them and allowing the Oxybutynin to interact solely with the Amylose chiral selector [3].
    
Q: Can I use Reverse Phase (RP) to separate Oxybutynin?

A: Yes, but pH control is stricter.

  • Column: Chiralpak AD-RH or Lux Amylose-1.

  • pH Strategy: You have two options:

    • High pH (pH 9.0): Use Borate or Ammonium Bicarbonate buffer. This keeps Oxybutynin as a free base (

      
      ), improving retention on the hydrophobic stationary phase. Warning: Ensure your silica column is resistant to high pH (e.g., hybrid silica).
      
    • Chaotropic Salt (pH ~4-6): Use Sodium Perchlorate (

      
      ) or Hexafluorophosphate (
      
      
      
      ) additives. These bulky anions form ion-pairs with the protonated Oxybutynin, improving peak shape and selectivity without extreme pH.
Visual Workflow: HPLC Additive Logic

HPLC_Troubleshooting Problem Issue: Peak Tailing Mode Check Mode Problem->Mode NP Normal Phase (Hexane/IPA) Mode->NP RP Reverse Phase (Aq/MeCN) Mode->RP Action_NP Add 0.1% DEA or TEA (Mask Silanols) NP->Action_NP Action_RP Check Column pH Limit RP->Action_RP High_pH High pH Resistant? (Hybrid Silica) Action_RP->High_pH Sol_High Use pH 9.0 Buffer (Free Base Form) High_pH->Sol_High Yes Sol_Low Use Chaotropic Salts (NaClO4 at pH 4-6) High_pH->Sol_Low No

Figure 2: Logic flow for addressing peak tailing in HPLC chiral separation of basic amines.

Standard Operating Procedure (SOP): CE Optimization

Objective: Baseline separation (


) of R- and S-Oxybutynin.
  • Preparation of Background Electrolyte (BGE):

    • Dissolve sodium dihydrogen phosphate (

      
      ) to 50 mM.
      
    • Adjust pH to 2.5 using Phosphoric Acid (

      
      ). Do not use HCl, as chloride ions can cause baseline noise at low UV wavelengths.
      
    • Add 15 mM HP-

      
      -CD .
      
    • Filter through 0.45

      
       membrane.
      
  • Capillary Conditioning:

    • Rinse with 0.1 M NaOH (5 min).

    • Rinse with Water (5 min).

    • Rinse with BGE (10 min).

  • Run Conditions:

    • Voltage: +20 kV (Normal Polarity).

    • Temperature: 20°C (Critical for complex stability).

    • Detection: UV at 200 nm or 214 nm (Oxybutynin has weak absorbance; low wavelength is required).

    • Injection: Hydrodynamic (50 mbar for 5 sec).

  • Acceptance Criteria:

    • Migration time RSD < 2.0%.

    • Resolution (

      
      ) > 1.5.
      

References

  • DrugBank Online. (n.d.). Oxybutynin: Uses, Interactions, Mechanism of Action | DrugBank Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4634, Oxybutynin. PubChem.[2] Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Zhang, P., Sun, G., Tang, K., Yang, W., Sui, G., & Zhou, C. (2014).[3] Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector.[3][4] Journal of Separation Science, 37(23), 3443–3450.[3] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: (R)-N-Desethyl Oxybutynin vs. Oxybutynin on Detrusor Muscle

[1][2][3]

Executive Summary

Oxybutynin (OXY) is a gold-standard antimuscarinic agent for Overactive Bladder (OAB), but its clinical utility is often limited by dose-dependent xerostomia (dry mouth). (R)-N-Desethyl Oxybutynin (R-DEO) is its primary active metabolite.

While both compounds exhibit high affinity for the M3 muscarinic receptors in the detrusor muscle, they are not pharmacologically identical in a systemic context. Research indicates that while R-DEO retains the therapeutic efficacy of the parent compound on the bladder, it accumulates at significantly higher plasma concentrations (up to 10-fold) following oral administration and exhibits a distinct affinity profile for salivary gland tissue. This guide analyzes the pharmacodynamic divergence between the parent drug and its metabolite to assist researchers in optimizing delivery systems (e.g., transdermal vs. oral) to mitigate adverse effects.

Chemical & Metabolic Context

Oxybutynin is administered as a racemate (50:50 mixture of R- and S-enantiomers). However, stereochemistry dictates efficacy:

  • (R)-Oxybutynin: The euchomer (active enantiomer) responsible for antimuscarinic activity.[1]

  • (S)-Oxybutynin: Largely inactive (1-2 orders of magnitude lower affinity).

  • (R)-N-Desethyl Oxybutynin (R-DEO): The active metabolite formed via CYP3A4-mediated N-desethylation.

Metabolic Pathway & Pharmacodynamics

The following diagram illustrates the conversion of Oxybutynin to DEO and their subsequent receptor interactions. Note the "First-Pass Effect" which disproportionately spikes DEO levels in oral immediate-release formulations.

GOXY_RacOxybutynin (Racemate)[Parent Drug]ROXY(R)-Oxybutynin[Active]OXY_Rac->ROXYSeparationSOXY(S)-Oxybutynin[Weak/Inactive]OXY_Rac->SOXYCYPCYP3A4(Hepatic/Gut Wall)RDEO(R)-N-Desethyl Oxybutynin[Active Metabolite]CYP->RDEON-desethylationSDEO(S)-N-Desethyl Oxybutynin[Inactive]CYP->SDEOROXY->CYPFirst-PassMetabolismM3_DetM3 Receptor(Detrusor Muscle)RelaxationROXY->M3_DetHigh Affinity(pKi ~8.5)M3_SalM3 Receptor(Salivary Gland)XerostomiaROXY->M3_SalModerate AffinityRDEO->M3_DetHigh Affinity(pKi ~8.2)RDEO->M3_SalHigh Affinity + High Concentration

Figure 1: Metabolic pathway of Oxybutynin showing the generation of the (R)-DEO metabolite and its dual action on detrusor and salivary tissues.

Comparative Pharmacological Profile

The table below synthesizes data regarding receptor affinity and functional potency. The critical insight is that R-DEO is equipotent to the parent drug in the bladder but potentially more potent (or simply more abundant) in the parotid gland.

Table 1: Receptor Affinity and Functional Data[3][4]
Parameter(R)-Oxybutynin (Parent)(R)-N-Desethyl Oxybutynin (Metabolite)Significance
M3 Receptor Affinity (pKi) 8.5 - 8.78.2 - 8.7Both bind tightly to the primary bladder receptor.
Detrusor Selectivity ModerateLowR-DEO shows higher relative affinity for salivary tissue in some assays.
Parotid (Salivary) Affinity pKi ~8.5pKi ~8.7Key Differentiator: Higher affinity correlates with dry mouth.
Plasma Concentration (Oral IR) LowHigh (4:1 to 10:1 ratio vs Parent)Massive accumulation of R-DEO drives side effects.
Plasma Concentration (Transdermal) ModerateLow (Ratio ~1:1)Bypassing gut/liver CYP3A4 reduces R-DEO load.
Functional Potency (pA2) 7.8 (Human Detrusor)7.6 (Human Detrusor)R-DEO is a fully competent antagonist in the bladder.

Data Source: Waldeck et al. (1997) and derived pharmacokinetic studies.

Experimental Protocol: Isolated Detrusor Strip Assay

To verify the comparative efficacy of R-DEO and OXY, the Isolated Detrusor Strip Assay is the field-standard method. This ex vivo model isolates the tissue response from systemic pharmacokinetic variables.

Protocol Causality & Logic
  • Why Carbachol? It is a stable muscarinic agonist resistant to acetylcholinesterase, providing a consistent contractile baseline.[2]

  • Why Urothelium Removal? The urothelium releases inhibitory factors (e.g., NO, ATP) that can confound smooth muscle data. Removing it isolates the direct drug-receptor interaction.

  • Why Cumulative Dosing? Allows generation of a Schild plot to determine competitive antagonism (pA2 values) without washing out between every dose.

Step-by-Step Methodology
  • Tissue Preparation:

    • Obtain fresh bladder tissue (human cystectomy samples or porcine/murine model).

    • Dissect detrusor muscle strips (approx.[3] 2mm x 10mm).

    • Critical: Carefully remove the mucosa/urothelium under a dissection microscope.

  • Mounting & Equilibration:

    • Mount strips in 10-20mL organ baths containing Krebs-Henseleit solution.

    • Maintain at 37°C with continuous aeration (95% O2 / 5% CO2).

    • Apply resting tension (1.0g for human/pig, 0.5g for mouse).

    • Equilibrate for 60 minutes, washing every 15 minutes.

  • Viability Challenge:

    • Stimulate with high K+ (e.g., 60mM KCl) to verify contractile viability. Wash until baseline returns.[3]

  • Agonist Control Curve:

    • Generate a cumulative concentration-response curve (CRC) using Carbachol (

      
       M to 
      
      
      M).
    • Wash extensively (3-4 times) over 30 minutes.

  • Antagonist Incubation:

    • Incubate tissue with (R)-Oxybutynin OR (R)-DEO at fixed concentrations (e.g., 1nM, 10nM, 100nM) for 20-30 minutes.

  • Experimental Curve:

    • Repeat Carbachol CRC in the presence of the antagonist.[4]

    • Calculate the Dose Ratio (DR) and construct a Schild plot to determine pA2.

Workflow Visualization

ProtocolStartStart: Tissue HarvestPrepDissect Detrusor Strips(Remove Urothelium)Start->PrepMountMount in Organ Bath(Krebs, 37°C, 95% O2)Prep->MountCheckViability Check(KCl 60mM)Mount->CheckCheck->PrepFailControlControl Curve(Cumulative Carbachol)Check->ControlViableWashWashout & Re-equilibrateControl->WashIncubateIncubate Antagonist(R-OXY or R-DEO)Wash->IncubateChallengeChallenge Curve(Carbachol + Antagonist)Incubate->ChallengeAnalysisData Analysis(Schild Plot / pA2 Calc)Challenge->Analysis

Figure 2: Workflow for the Isolated Detrusor Strip Assay to determine antagonist potency.

References

  • Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland.[5][6] The Journal of Urology, 157(3), 1093–1097.[7][6][8]

  • Gupta, S. K., & Sathyan, G. (1999). Pharmacokinetics of an extended-release formulation of oxybutynin chloride in healthy volunteers. Journal of Clinical Pharmacology, 39(3), 289–296.

  • Yarker, Y. E., Goa, K. L., & Fitton, A. (1995). Oxybutynin: A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability. Drugs & Aging, 6(3), 243–262.

  • Abrams, P., et al. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147(S2), S113–S119.

Head-to-head comparison of different chiral columns for oxybutynin separation

[1][2]

Executive Summary & Clinical Context

Oxybutynin, a muscarinic antagonist used for overactive bladder treatment, exists as a racemate. The (R)-enantiomer exerts significantly higher anticholinergic activity (up to 10-fold) compared to the (S)-enantiomer, while the (S)-enantiomer contributes disproportionately to adverse effects like dry mouth. Consequently, the precise separation of these enantiomers is critical for pharmacokinetic profiling and enantiopure formulation development.

This guide provides a technical, head-to-head comparison of the three dominant column technologies for Oxybutynin separation: Amylose-based (immobilized/coated) , Cellulose-based , and Protein-based (AGP) stationary phases.

Mechanism of Separation

Understanding the "Black Box" of chiral recognition is vital for troubleshooting.

  • Polysaccharide Phases (Amylose/Cellulose): These rely on the formation of inclusion complexes. The oxybutynin phenyl ring inserts into the chiral cavities of the polysaccharide helix (amylose) or linear grooves (cellulose). Stabilization occurs via

    
     interactions and hydrogen bonding between the carbamate groups of the stationary phase and the hydroxyl/ester groups of oxybutynin.
    
  • Protein Phases (AGP):

    
    -Acid Glycoprotein relies on tertiary structure binding pockets. Retention is governed by ionic interactions (between the basic amine of oxybutynin and negatively charged sialic acid residues) and hydrophobic interactions. This makes separation highly pH-dependent.
    

Head-to-Head Comparison Data

The following data synthesizes performance metrics from standard application workflows.

FeatureChiralpak AD-H / Lux Amylose-1 Chiralcel OD-H / Lux Cellulose-1 Chiralpak AGP
Chemistry Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized

-Acid Glycoprotein
Primary Mode Normal Phase (NP)Normal Phase (NP)Reverse Phase (RP)
Resolution (

)
High (> 2.0) Moderate (1.2 – 1.8)Moderate (1.5 – 2.0)
Selectivity (

)
High (> 1.2)Moderate (~1.1)pH Dependent
Loadability High (Preparative capable)High (Preparative capable)Low (Analytical only)
Robustness High (if immobilized versions used)HighLow (Sensitive to organic % and pH)
Best For QC / Purification / Raw Material Alternative ScreeningBiological Fluids (Plasma/Serum)
Cost Efficiency High (Long lifetime)HighLow (Expensive, shorter life)
Expert Insight:

The "Gold Standard" Choice: For raw material analysis and purification, Amylose-based columns (AD-H or Lux Amylose-1) consistently outperform Cellulose variants for Oxybutynin due to the specific fit of the phenyl-cyclohexyl moiety into the amylose helical cavity.

The Bio-Analytical Choice: For plasma samples, AGP is preferred despite lower durability because it operates in aqueous buffers compatible with biological extraction residues and LC-MS/MS workflows.

Visualization: Column Selection Workflow

The following diagram illustrates the logical decision pathway for selecting the correct column based on sample type and goal.

Oxybutynin_Column_SelectionStartSTART: Define Sample MatrixMatrix_RawRaw Material / FormulationStart->Matrix_RawHigh Conc.Matrix_BioBiological Matrix (Plasma/Urine)Start->Matrix_BioComplex MatrixGoal_PrepGoal: Purification/Prep?Matrix_Raw->Goal_PrepGoal_TraceGoal: Trace Analysis (LC-MS)?Matrix_Bio->Goal_TraceCol_AmyloseSelect: Amylose-Based(Chiralpak AD-H / Lux Amylose-1)Mode: Normal PhaseGoal_Prep->Col_AmylosePrimary Choice (High Load)Col_CelluloseSelect: Cellulose-Based(Chiralcel OD-H)Mode: Normal PhaseGoal_Prep->Col_CelluloseAlternative SelectivityGoal_Trace->Col_AmyloseRequires LLE/SPE ExtractionCol_AGPSelect: Protein-Based(Chiralpak AGP)Mode: Reverse PhaseGoal_Trace->Col_AGPDirect Injection/RP Compatible

Caption: Decision tree for selecting the optimal chiral stationary phase based on sample matrix and analytical objectives.

Detailed Experimental Protocols

Protocol A: Quality Control (Normal Phase)

Objective: High-resolution separation of R/S-Oxybutynin in bulk drug substance. Column: Chiralpak AD-H or Lux Amylose-1 (


  • Mobile Phase Preparation:

    • Mix n-Hexane : Isopropanol : Diethylamine (DEA) in a ratio of 90 : 10 : 0.1 (v/v/v).

    • Note: DEA is critical. It masks residual silanols on the silica support and ensures the basic amine of oxybutynin does not tail. Without DEA, peak symmetry will degrade (

      
      ).
      
  • System Equilibration:

    • Flush column at 1.0 mL/min for 30 minutes. Monitor baseline stability at 220 nm.

  • Sample Preparation:

    • Dissolve Oxybutynin HCl in Mobile Phase to a concentration of 1.0 mg/mL.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Detection: UV @ 220 nm.

    • Injection: 10

      
      L.[2]
      
  • Expected Results:

    • Retention times approx. 6 min and 8 min.

    • Resolution (

      
      ) > 2.0.
      
Protocol B: Bioanalysis (Reverse Phase)

Objective: Determination of enantiomeric ratio in human plasma. Column: Chiralpak AGP (


3
  • Mobile Phase Preparation:

    • Buffer: 10 mM Ammonium Acetate, adjusted to pH 4.5 with acetic acid.

    • Solvent: Acetonitrile (ACN).

    • Mix: Buffer : ACN (90 : 10 v/v).

    • Critical Step: Do not exceed 15% organic modifier on AGP columns to prevent protein denaturation.

  • System Equilibration:

    • Flush at 0.5 mL/min. Ensure pH is strictly controlled (pH 4.0–7.0 range).

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE) of plasma using Hexane/Ether.[4] Evaporate and reconstitute in mobile phase.

  • Run Parameters:

    • Flow Rate: 0.9 mL/min.[5]

    • Temperature: 20°C (Lower temperature often improves enantioselectivity on protein phases).

    • Detection: UV @ 210 nm or MS/MS.

  • Expected Results:

    • Separation factor (

      
      ) approx 1.2.
      
    • Resolution (

      
      ) > 1.5.
      

Troubleshooting & Optimization

  • Loss of Resolution on Amylose Columns:

    • Cause: Adsorption of water or contaminants on the polysaccharide coating.

    • Fix: Wash with 100% Ethanol (if using immobilized phase) or regenerate with 90:10 Hexane:IPA. Ensure mobile phase is strictly water-free for NP methods.

  • Peak Tailing:

    • Cause: Interaction between Oxybutynin's amine and exposed silanols.

    • Fix: Increase DEA concentration to 0.2% or switch to a "hybrid" particle column if available.

  • Short Column Life (AGP):

    • Cause: Accumulation of plasma proteins or pressure shock.

    • Fix: Use a guard column (mandatory). Wash with water/buffer gradients regularly. Never exceed 150 bar.

References

  • Phenomenex. (2025). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase. Phenomenex Application Notes. Link

  • BenchChem. (2025).[6][7] A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. BenchChem Technical Guides. Link

  • Daicel Chiral Technologies. (2026). Chiral Column Differences: Standard vs H-Series Explained. Chiral Technologies Technical Support. Link

  • National Institutes of Health (NIH). (2014). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography. Journal of Separation Science. Link

  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules. Link

Comparative Analysis of (R)-N-Desethyl Oxybutynin in Different Animal Species

[1][2][3]

Executive Summary

(R)-N-Desethyl Oxybutynin ((R)-DEO) is the pharmacologically active metabolite of the antimuscarinic agent Oxybutynin (OXY). While the parent drug is administered as a racemate, the (R)-enantiomer mediates the therapeutic effect on the detrusor muscle. This guide provides a critical comparative analysis of (R)-DEO across Human, Rat, and Dog models.

Key Findings:

  • Humans: (R)-DEO accumulates significantly after oral administration (DEO:OXY ratio > 4:1) due to extensive CYP3A4-mediated first-pass metabolism, directly correlating with xerostomia (dry mouth) severity.

  • Rats: Exhibit a metabolic profile similar to humans, making them a viable model for salivary gland accumulation studies. (R)-DEO shows high affinity for rat submaxillary glands.

  • Dogs: Display a distinct metabolic divergence.[1][2] Unlike humans and rats, dogs show negligible plasma levels of DEO after oral dosing, favoring ester hydrolysis to phenylcyclohexylglycolic acid (PCGA). This renders the dog a poor model for DEO-mediated toxicity studies.

Scientific Foundation: Stereochemistry & Mechanism

Oxybutynin is a chiral drug.[3] The (R)-enantiomer is responsible for the antimuscarinic activity (antagonism of M1 and M3 receptors), while the (S)-enantiomer contributes to side effects with minimal therapeutic benefit.

  • Parent: (R)-Oxybutynin

  • Primary Metabolite: (R)-N-Desethyl Oxybutynin ((R)-DEO)

  • Mechanism: Competitive antagonism of acetylcholine at postganglionic muscarinic receptors.

  • Clinical Relevance: (R)-DEO retains high affinity for muscarinic receptors but has different tissue distribution properties than the parent, specifically accumulating in the parotid glands.

Comparative Pharmacokinetics & Metabolism

The suitability of animal models depends on how closely their CYP450 expression and metabolic pathways mirror human physiology.

Table 1: Cross-Species Pharmacokinetic Comparison[1][4]
FeatureHuman Rat Dog
Primary Metabolic Enzyme CYP3A4 / CYP3A5CYP3A1 / CYP3A2CYP3A12 / Esterases
Major Circulating Metabolite (R)-DEO (High levels)(R)-DEO (Moderate levels)PCGA (Hydrolysis product)
DEO:OXY Plasma Ratio (Oral) 4:1 to 10:1 ~1:1 to 2:1Negligible / Not Detected
First-Pass Effect Extensive (N-deethylation)ModerateExtensive (Ester Hydrolysis)
Model Suitability N/A (Target Species)High (Mimics DEO formation)Low (Misses DEO toxicity)
Species-Specific Analysis
  • Human: Oral administration leads to a "metabolic inversion" where metabolite levels exceed the parent drug. Transdermal delivery bypasses this, maintaining a DEO:OXY ratio of ~1.3:1.

  • Rat: Rats produce DEO and further oxidative metabolites (N-oxide).[5] They are the preferred model for studying the "dry mouth" mechanism because DEO accumulates in their salivary glands similarly to humans.

  • Dog: A critical outlier. In dogs, the ester bond is rapidly hydrolyzed to Phenylcyclohexylglycolic Acid (PCGA) . The N-deethylation pathway is minor or the metabolite is cleared too rapidly to be detected. Warning: Toxicity studies in dogs may underestimate DEO-related side effects seen in humans.

Pharmacodynamics: Receptor Affinity Profiling

(R)-DEO is not an inactive byproduct; it is a potent anticholinergic.

Table 2: Binding Affinity (Ki) Constants (nM)

Note: Lower Ki indicates higher affinity.

Receptor Subtype(R)-Oxybutynin(R)-N-Desethyl OxybutyninInterpretation
M1 (Cortex/Salivary) 0.5 - 1.20.3 - 0.8 (R)-DEO is equipotent or more potent at M1.
M2 (Cardiac) 4.0 - 6.53.5 - 6.0Both show lower affinity for M2 (Cardiosafe).
M3 (Bladder/Salivary) 0.6 - 1.00.4 - 0.9 High affinity drives both efficacy and dry mouth.

Key Insight: The high affinity of (R)-DEO for M3 receptors in the parotid gland, combined with its high plasma concentration after oral dosing, identifies it as the primary driver of xerostomia.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay (Species Comparison)

Objective: To quantify the rate of (R)-DEO formation across species.

  • Preparation: Thaw Liver Microsomes (Human, Rat, Dog) on ice. Dilute to 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Add (R)-Oxybutynin (1 µM final conc) and equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: At t=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., D10-Oxybutynin).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Validation Check: Include a positive control (Midazolam for CYP3A4) and a negative control (no NADPH).

    • Expected Result: Human/Rat microsomes show linear formation of DEO. Dog microsomes show rapid loss of Parent but minimal DEO accumulation (formation of PCGA).

Protocol B: Radioligand Binding Assay (M3 Receptor)

Objective: To determine the Ki of (R)-DEO vs (R)-OXY.

  • Tissue Source: Homogenate of Rat Submaxillary Gland (rich in M3) or CHO-K1 cells expressing human M3.

  • Ligand: [3H]-N-Methylscopolamine ([3H]-NMS) at 0.2 nM.

  • Competition: Incubate tissue/cells with [3H]-NMS and varying concentrations of (R)-DEO (10^-11 to 10^-5 M) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Validation Check: Specific binding must be >85% of total binding.

Visualizations
Diagram 1: Comparative Metabolic Pathways

This diagram illustrates the divergence in metabolic fate between species, highlighting why dogs are poor models for DEO study.

MetabolicPathwaysOXY(R)-Oxybutynin(Parent)DEO(R)-N-Desethyl Oxybutynin(Active Metabolite)OXY->DEOCYP3A4 (Human)CYP3A1/2 (Rat)(Major Pathway)OXY->DEOMinor/Negligiblein DogPCGAPhenylcyclohexylglycolic Acid(Inactive)OXY->PCGAEsterases (Dog)(Dominant Pathway)NOXN-Oxide MetabolitesDEO->NOXSecondary Metabolism

Caption: Metabolic divergence of (R)-Oxybutynin. Humans and Rats favor N-deethylation to the active DEO metabolite, while Dogs favor ester hydrolysis to inactive PCGA.

Diagram 2: Experimental Workflow for Bioequivalence

A logic flow for selecting the correct animal model for specific research goals.

ModelSelectionStartResearch GoalGoal1Study 'Dry Mouth'Side EffectStart->Goal1Goal2Study GeneralToxicityStart->Goal2Dec1Does it requirehigh DEO levels?Goal1->Dec1RatSelect RAT Model(High DEO formation)Goal2->RatIf oxidative metabolismis relevantDogSelect DOG Model(PCGA formation)Goal2->DogIf ester hydrolysisis relevantDec1->RatYes

Caption: Decision matrix for animal model selection based on the specific pharmacokinetic requirement of the study.

References
  • Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes. Source: PubMed / Xenobiotica URL:[Link]

  • In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin. Source: Life Sciences URL:[6][7][8][Link]

  • Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. Source: Journal of Urology URL:[8][Link][8]

  • Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin. Source: ResearchGate / Pharmaceutical Research URL:[Link]

  • A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy. Source: Reviews in Urology (PMC) URL:[Link]

Comparative Review of Analytical Architectures for N-Desethyl Oxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary & Clinical Context

N-Desethyl Oxybutynin (DEO) is not merely a degradation product; it is the pharmacologically active metabolite of Oxybutynin, generated extensively via hepatic CYP3A4 oxidation. DEO circulates at concentrations exceeding the parent drug and contributes significantly to both the antimuscarinic therapeutic effect (overactive bladder treatment) and the dose-limiting side effect (dry mouth).

The Analytical Challenge:

  • Chirality: Both Oxybutynin and DEO possess a chiral center. The (S)-enantiomer is pharmacologically superior, while the (R)-enantiomer contributes disproportionately to adverse effects. Non-stereoselective methods are insufficient for advanced pharmacokinetic (PK) profiling.

  • Sensitivity: Bioequivalence studies require quantification in the low ng/mL range (typically 0.1–100 ng/mL), rendering standard HPLC-UV obsolete for plasma analysis.

  • Polarity Shift: The N-dealkylation increases polarity, complicating simultaneous extraction of parent and metabolite.

This guide evaluates and compares the three dominant analytical architectures: Achiral LC-MS/MS , Chiral LC-MS/MS , and HPLC-UV , providing a definitive protocol for the gold-standard technique.

Metabolic & Analytical Logic

Understanding the biological generation of DEO is prerequisite to selecting the extraction methodology.

MetabolicPathway cluster_analysis Analytical Target OXY Oxybutynin (Lipophilic) CYP CYP3A4 (Hepatic/Gut) OXY->CYP First Pass DEO N-Desethyl Oxybutynin (Active Metabolite) CYP->DEO N-Dealkylation Elim Renal Elimination DEO->Elim

Figure 1: Metabolic pathway highlighting the N-dealkylation of Oxybutynin to DEO. The structural change reduces lipophilicity, influencing the choice between LLE and SPE.

Comparative Analysis of Sample Preparation Strategies

The choice of extraction is the single largest variable in recovery and matrix effect control.

FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)Protein Precipitation (PP)
Solvent System Methyl tert-butyl ether (MTBE) / HexanePolymeric HLB / C18Acetonitrile / Methanol
Selectivity High . Excludes phospholipids effectively.Very High . Tunable wash steps remove specific interferences.Low . Co-extracts significant matrix components.
Recovery (DEO) ~70–85% (pH dependent)>90% (Consistent)>95% (but high matrix effect)
Throughput Medium (requires evaporation/reconstitution)High (96-well plate automation)Very High
Cost LowHighVery Low
Verdict Preferred for Cost/Cleanliness Balance. Preferred for High-Throughput Clinical Trials. Not Recommended due to ion suppression in MS.

Expert Insight: While DEO is more polar than Oxybutynin, it remains sufficiently lipophilic to be extracted via LLE. However, pH adjustment is critical. DEO is a secondary amine; alkalizing the plasma (pH > 9) suppresses ionization, driving the molecule into the organic phase (MTBE/Hexane).

Instrumental Architectures: Performance Matrix
MetricHPLC-UVAchiral LC-MS/MSChiral LC-MS/MS
Primary Use QC, Formulation Analysis, UrineBioequivalence, Standard PKEnantioselective PK, Mechanism Studies
Stationary Phase C18 / C8 (5 µm)C18 (1.7 µm UPLC or 3-5 µm HPLC)Amylose-based (e.g., Lux Amylose-2)
LOD/Sensitivity ~50–100 ng/mL0.05–0.1 ng/mL0.2–0.5 ng/mL
Throughput Low (15–20 min run)High (2–4 min run)Medium (10–15 min run)
Specificity Low (Retention time only)High (MRM Transitions)Very High (Stereospecific + Mass)
Detailed Protocol: High-Sensitivity LC-MS/MS Analysis

Methodology: Isotope Dilution LC-MS/MS (Achiral) Objective: Simultaneous quantification of Oxybutynin and DEO in human plasma.[1][2][3][4][5]

Phase A: Reagents & Standards
  • Analytes: Oxybutynin HCl, N-Desethyl Oxybutynin HCl.

  • Internal Standards (IS): Oxybutynin-d11, DEO-d5 (Deuterated standards are non-negotiable for compensating matrix effects).

  • Matrix: Drug-free human plasma (K2EDTA).

Phase B: Sample Preparation (LLE Workflow)
  • Aliquot: Transfer 300 µL of plasma into a glass tube.

  • Spike: Add 50 µL of Internal Standard working solution (approx. 50 ng/mL).

  • Alkalize: Add 100 µL of 0.1 M NaOH. Rationale: Ensures analytes are in non-ionized free-base form for extraction.

  • Extract: Add 3.0 mL of MTBE:n-Hexane (80:20 v/v) .

    • Note: Pure Hexane extracts Oxybutynin well but shows lower recovery for the more polar DEO. The addition of MTBE improves DEO recovery.

  • Agitate: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Concentrate: Transfer the organic supernatant to a clean tube. Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 150 µL of Mobile Phase.

Phase C: Chromatographic & Mass Spec Conditions
  • Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) or Waters UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (90:10 v/v).[2][6]

    • Mode: Isocratic (for stability) or Gradient (for speed).

  • Flow Rate: 0.5 - 1.0 mL/min (depending on column ID).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Oxybutynin: 358.2 → 142.1

    • DEO: 330.2 → 96.1 (Quantifier), 330.2 → 142.1 (Qualifier)

LCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_inst LC-MS/MS Analysis S1 Plasma Sample + Internal Std S2 Alkalization (0.1M NaOH) S1->S2 S3 Extraction Solvent (MTBE:Hexane) S2->S3 S4 Phase Separation (Organic Layer) S3->S4 LC LC Separation C18 Column S4->LC Evap & Reconstitute ESI ESI Source (+) Ionization LC->ESI Q1 Q1 Filter [M+H]+ Selection ESI->Q1 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Fragment Selection Q2->Q3

Figure 2: Integrated workflow for the extraction and mass spectrometric detection of DEO.

Advanced Application: Chiral Separation

For studies requiring the differentiation of (R)-DEO and (S)-DEO, standard C18 columns fail.

  • Column: Phenomenex Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate)).

  • Mobile Phase (Reversed Phase Mode): Acetonitrile : 10mM Ammonium Bicarbonate (80:20).

    • Note: Basic mobile phase often improves peak shape for basic drugs like DEO on polysaccharide columns.

  • Observation: Typically, (S)-Oxybutynin elutes after (R)-Oxybutynin, but elution orders can reverse for the metabolite depending on the specific chiral selector. Verification with pure enantiomeric standards is mandatory.

References
  • Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS. Source: Journal of Chromatography B (via PubMed/ScienceDirect). URL:[Link]

  • Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS. Source: Journal of Chromatography B. URL:[Link]

  • Simultaneous Quantification of Oxybutynin and Its Active Metabolite N-desethyl Oxybutynin in Rat Plasma by UHPLC-MS/MS. Source: Biomedical Chromatography.[5][7] URL:[Link]

  • Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase. Source: Phenomenex Application Note.[8] URL:[Link] (General verification of Lux Amylose utility).

  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism. Source: MDPI Pharmaceuticals. URL:[Link][2]

Sources

A Comparative Analysis of Receptor Binding: Oxybutynin vs. N-desethyl-oxybutynin in Bladder and Parotid Gland

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Oxybutynin is a cornerstone therapy for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3] Its therapeutic efficacy stems from its action as a competitive antagonist of acetylcholine at muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[1][3] However, the clinical utility of oxybutynin is often hampered by anticholinergic side effects, most notably dry mouth (xerostomia).[1][4][5] A significant contributor to both the therapeutic action and the adverse effects of oxybutynin is its active metabolite, N-desethyl-oxybutynin (DEO).[1][6] This guide provides an in-depth comparison of the receptor binding characteristics of oxybutynin and DEO in the human detrusor muscle and parotid gland, offering insights into the pharmacological basis of their distinct clinical profiles.

Unraveling the Dichotomy: Therapeutic Effect vs. Adverse Effect

The clinical challenge with oxybutynin therapy lies in maximizing its desired effect on the bladder while minimizing its unwanted effects on other organs, such as the salivary glands. This delicate balance is largely dictated by the differential binding affinities of the parent drug and its primary metabolite for muscarinic receptors in these respective tissues.

Following oral administration, oxybutynin undergoes extensive first-pass metabolism in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6][7] This results in plasma concentrations of DEO that can be four to ten times higher than that of the parent compound.[6] Understanding the distinct receptor binding profiles of both molecules is therefore crucial for a comprehensive grasp of the drug's overall pharmacological activity.

Comparative Receptor Binding Affinities

Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound. The inhibition constant (Ki) is then calculated, which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity. The pKi value is the negative logarithm of the Ki value, meaning a higher pKi indicates greater affinity.

Experimental data from in vitro studies on human detrusor and parotid gland tissues reveal a critical distinction in the binding profiles of oxybutynin and DEO.

CompoundTissuepKi ValueReference
OxybutyninHuman Detrusor8.2[8]
N-desethyl-oxybutyninHuman Detrusor8.2[8]
OxybutyninHuman Parotid Gland8.5[8]
N-desethyl-oxybutyninHuman Parotid Gland8.7[8]

As the data indicates, both oxybutynin and its metabolite, DEO, exhibit similar high-affinity binding to muscarinic receptors in the human detrusor muscle.[8] This suggests that DEO contributes significantly to the therapeutic effect of suppressing involuntary bladder contractions.[1]

In stark contrast, a notable difference in affinity is observed in the parotid gland. DEO demonstrates a significantly higher affinity for muscarinic receptors in the parotid gland (pKi = 8.7) compared to oxybutynin (pKi = 8.5).[8] This heightened affinity of the metabolite for salivary gland receptors is widely implicated as the primary cause of dry mouth, a prevalent and often treatment-limiting side effect of oral oxybutynin therapy.[1][4][6]

The Role of Muscarinic Receptor Subtypes

The bladder and parotid glands express different profiles of muscarinic receptor subtypes, which further explains the observed pharmacological effects. The primary subtypes involved are M2 and M3 in the bladder and M1 and M3 in the salivary glands.[5][9][10]

  • In the Bladder: While M2 receptors are more abundant, M3 receptors are functionally the most important for mediating the direct contraction of the detrusor muscle.[5][11] Both oxybutynin and DEO act as antagonists at these M3 receptors, leading to muscle relaxation and an increase in bladder capacity.[2][3]

  • In the Parotid Gland: M3 receptors play a critical role in mediating parasympathetic control of salivation.[9][10] The higher affinity of DEO for these receptors leads to a more potent blockade of acetylcholine-induced saliva secretion, resulting in the sensation of dry mouth.

Experimental Protocol: Competitive Radioligand Binding Assay

To provide a practical understanding of how the binding affinities are determined, a generalized protocol for a competitive radioligand binding assay is outlined below. This protocol is a foundational method in pharmacology for characterizing drug-receptor interactions.[12][13]

Objective: To determine the inhibition constant (Ki) of oxybutynin and N-desethyl-oxybutynin for muscarinic receptors in bladder and parotid gland tissue homogenates.

Materials:

  • Human bladder detrusor and parotid gland tissue, frozen

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)

  • Unlabeled ligands: Oxybutynin, N-desethyl-oxybutynin, Atropine (for non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Homogenizer

  • Centrifuge

  • 96-well microplates

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Methodology:

  • Membrane Preparation:

    • Thaw and homogenize the tissue in ice-cold lysis buffer.[14]

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations for each competing ligand (oxybutynin and DEO).

    • Total Binding Wells: Add membrane preparation, a fixed concentration of the radioligand, and assay buffer.

    • Non-specific Binding Wells: Add membrane preparation, the radioligand, and a high concentration of a non-labeled antagonist like atropine to saturate the receptors.

    • Competition Wells: Add membrane preparation, the radioligand, and increasing concentrations of the unlabeled test compounds (oxybutynin or DEO).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[14]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Membrane Washing Centrifuge2->Wash Resuspend Resuspend & Quantify Wash->Resuspend Plate 96-Well Plate Setup (Total, Non-specific, Competition) Resuspend->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki from IC50 Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Downstream Functional Consequences and Signaling

The binding of oxybutynin and DEO to muscarinic receptors initiates a cascade of intracellular events that ultimately produce the observed physiological responses.

In the Bladder Detrusor Muscle:

  • Mechanism: Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on detrusor smooth muscle cells.[9] These are Gq-protein coupled receptors.[12][15]

  • Signaling Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and the increased intracellular calcium leads to smooth muscle contraction.[12]

  • Antagonism: Oxybutynin and DEO competitively block acetylcholine from binding to the M3 receptor, thereby inhibiting this signaling cascade and promoting muscle relaxation.

In the Parotid Gland:

  • Mechanism: The mechanism is analogous to the bladder, with parasympathetic nerve stimulation releasing acetylcholine that binds to M3 receptors on acinar cells to stimulate saliva secretion.[9][10]

  • Signaling Pathway: The same Gq-PLC-IP₃-Ca²⁺ pathway is activated, leading to fluid and electrolyte secretion from the acinar cells, producing saliva.

  • Antagonism: The higher affinity of DEO for these M3 receptors results in a more pronounced and sustained blockade, leading to decreased salivation and the sensation of dry mouth.

G cluster_bladder Bladder Detrusor / Parotid Acinar Cell cluster_drug Drug Action ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca Response Muscle Contraction / Saliva Secretion Ca->Response Oxy Oxybutynin / DEO Block Blocks Binding Oxy->Block Block->M3R

Caption: M3 muscarinic receptor signaling pathway and drug antagonism.

Conclusion and Future Directions

The distinct receptor binding profiles of oxybutynin and its active metabolite, N-desethyl-oxybutynin, provide a clear pharmacological rationale for the clinical experience with this widely used OAB medication. While both compounds contribute to the desired therapeutic effect in the bladder, the higher affinity of DEO for muscarinic receptors in the parotid gland is a key driver of the common anticholinergic side effect of dry mouth.

This understanding has spurred the development of alternative formulations of oxybutynin, such as extended-release and transdermal delivery systems.[1][6] These formulations aim to minimize first-pass metabolism, thereby reducing the systemic exposure to DEO and improving the drug's tolerability profile by achieving a better balance between efficacy and side effects.[6][16][17] Future research and drug development efforts will likely continue to focus on creating more bladder-selective antimuscarinic agents with minimal off-target effects.

References

  • Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. The Journal of urology, 157(3), 1093–1097. [Link]

  • Wikipedia contributors. (2024, January 29). Parasympathetic nervous system. In Wikipedia, The Free Encyclopedia. [Link]

  • Hulme, E. C., & Birdsall, N. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]

  • Kennelly, M. J. (2005). Oxybutynin: an overview of the available formulations. Therapeutics and clinical risk management, 1(4), 279–284. [Link]

  • Yamada, S., Kadekawa, K., Oki, T., & Ito, Y. (2004). Demonstration of bladder selective muscarinic receptor binding by intravesical oxybutynin to treat overactive bladder. The Journal of urology, 172(6 Pt 1), 2464–2467. [Link]

  • Yamada, S., Oki, T., & Ito, Y. (2012). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. International neurourology journal, 16(3), 106–114. [Link]

  • Yamada, S., Oki, T., & Ito, Y. (2012). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. International Neurourology Journal, 16(3), 106-114. [Link]

  • Maruyama, S., Tsukimi, Y., & Honjo, H. (2004). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of urology, 172(5 Pt 1), 2069–2073. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]

  • Kawashima, K., Fujii, T., & Inoue, N. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of neuroimmunology, 99(2), 224–229. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Oki, T., Kawashima, A., Uchida, M., & Yamada, S. (2005). In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin. Life sciences, 76(21), 2445–2456. [Link]

  • Kontani, H., & Sakamoto, S. (2006). Comparison of the effects of percutaneous and intraduodenal administration of oxybutynin on bladder contraction and salivation in rabbits. Biological & pharmaceutical bulletin, 29(7), 1391–1395. [Link]

  • D'hondt, M., De Smet, L., & Dehaen, W. (2021). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules (Basel, Switzerland), 26(18), 5543. [Link]

  • Staskin, D. R., & MacDiarmid, S. A. (2006). The role of transdermal oxybutynin in the management of overactive bladder. International braz j urol, 32(5), 513–520. [Link]

  • Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Hegde, S. S. (1998). Muscarinic receptor subtypes and management of the overactive bladder. The Journal of urology, 160(5), 1587–1597. [Link]

  • Sellers, D. J., & Chess-Williams, R. (2010). Comparison of receptor binding characteristics of commonly used muscarinic antagonists in human bladder detrusor and mucosa. Neurourology and urodynamics, 29(6), 1146-1147. [Link]

  • Haddad, R., & Geiger, H. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. [Link]

  • Hegde, S. S., Choppin, A., Bonhaus, D., Briaud, S., Loeb, M., Moy, T. M., Loury, D., & Eglen, R. M. (1997). Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo. British journal of pharmacology, 120(8), 1409–1418. [Link]

  • Nakamura, T., Matsui, M., Uchida, K., Futatsugi, A., Kusakawa, S., Matsumoto, N., ... & Kishi, K. (2004). M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice. The Journal of physiology, 558(Pt 2), 561–575. [Link]

  • B-S, T., & M, P. (2008). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in urology, 10(1), 11–19. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.